Product packaging for Almurtide(Cat. No.:CAS No. 61136-12-7)

Almurtide

Cat. No.: B1665251
CAS No.: 61136-12-7
M. Wt: 478.5 g/mol
InChI Key: NWMHDZMRVUOQGL-CZEIJOLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Almurtide is a [state the chemical classification, e.g., synthetic peptide] developed for immunological and biomedical research. Its primary mechanism of action involves [describe the mechanism, e.g., modulation of specific immune pathways or interaction with a particular cellular target]. This activity makes it a valuable tool for studying [mention specific research areas, e.g., innate immune responses, adjuvant development, or cancer immunotherapy]. Researchers utilize this compound in applications such as [list 1-3 specific applications, e.g., in vitro macrophage activation studies, vaccine adjuvant research, and animal models of infectious disease]. Provided as a [mention form, e.g., lyophilized powder] with a high purity level of ≥95%, it is supplied for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30N4O11 B1665251 Almurtide CAS No. 61136-12-7

Properties

CAS No.

61136-12-7

Molecular Formula

C18H30N4O11

Molecular Weight

478.5 g/mol

IUPAC Name

(4R)-4-[[(2S)-2-[[2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxyacetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29)/t8-,10+,11-,12+,15+,16+/m0/s1

InChI Key

NWMHDZMRVUOQGL-CZEIJOLGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)CO[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O

Appearance

Solid powder

Other CAS No.

61136-12-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Almurtide;  CGP 11637 ;  CGP-11637 ;  CGP11637;  norMDP;  norMDP;  NacetylnormuramylLalanylDisoglutamine.

Origin of Product

United States

Foundational & Exploratory

Almurtide's Mechanism of Action in the Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almurtide is a synthetic analogue of muramyl dipeptide (MDP), which is the minimal biologically active component of peptidoglycan found in the cell walls of both gram-positive and gram-negative bacteria.[1][2] As an immunomodulatory agent, this compound is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a robust immune response.[1][3] This document provides an in-depth technical overview of the molecular and cellular mechanisms through which this compound exerts its effects on the immune system, tailored for professionals in research and drug development.

Core Mechanism of Action: NOD2 Receptor Activation

The primary mechanism of action for this compound and other muramyl peptides is the activation of the intracellular pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4] NOD2 is predominantly expressed in the cytoplasm of myeloid cells, including monocytes, macrophages, and dendritic cells.[3][5]

Upon entering the cell, this compound binds directly to the leucine-rich repeat (LRR) domain of NOD2.[3] This binding event induces a conformational change in the NOD2 protein, relieving its auto-inhibited state and promoting its self-oligomerization.[6] This activation is the critical first step in a cascade of downstream signaling events that orchestrate the innate and subsequent adaptive immune responses.[6][7]

Signaling Pathways

The activation of NOD2 by this compound initiates a well-defined signaling cascade that culminates in the activation of key transcription factors responsible for the expression of pro-inflammatory and antimicrobial genes.[6][8]

  • Recruitment of RIPK2: The oligomerized NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions.[3][5]

  • Activation of NF-κB Pathway: RIPK2, upon recruitment, undergoes ubiquitination and activation.[5] This leads to the activation of the TAK1 (Transforming growth factor-β-Activated Kinase 1) kinase complex, which in turn phosphorylates and activates the IKK (IκB Kinase) complex.[6] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB (Nuclear Factor-kappa B), allowing it to translocate to the nucleus.[3][4] In the nucleus, NF-κB drives the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]

  • Activation of MAPK Pathway: In addition to the NF-κB pathway, the activation of TAK1 also leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK.[6][9] These kinases activate other transcription factors, such as AP-1 (Activator Protein-1), which work in concert with NF-κB to enhance the expression of inflammatory genes.[5]

  • Inflammasome Activation: Muramyl dipeptides can also activate the NALP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, which leads to the activation of caspase-1.[2] Activated caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines.[10]

Almurtide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (MDP Analog) NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK (p38, JNK) TAK1->MAPK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB Inhibits NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression AP1_nucleus->Gene_Expression

This compound-induced NOD2 signaling cascade.

Cellular and Systemic Effects

The activation of the NOD2 signaling pathway by this compound results in a broad spectrum of effects on various immune cells, leading to a coordinated systemic immune response.[7]

  • Macrophages and Dendritic Cells: These antigen-presenting cells (APCs) are primary targets of this compound.[11] Activation leads to increased phagocytic activity, enhanced antigen presentation, and the production of a variety of cytokines including TNF-α, IL-1, and IL-6.[1] This promotes inflammation and the activation of the adaptive immune system.[11]

  • T-Lymphocytes and B-Lymphocytes: this compound has adjuvant properties, meaning it enhances the adaptive immune response to antigens.[12] It can polarize the immune response towards a Th1 or Th2 phenotype depending on the microenvironment.[1] It also promotes the proliferation and activation of B-lymphocytes and T-lymphocytes.[11][12]

  • Hematopoiesis: this compound has been shown to stimulate the production of granulocyte colony-stimulating factor (G-CSF), which activates leukopoiesis.[1][7] This leads to an increase in the number of white blood cells, which is beneficial in combating infections.[4]

Almurtide_Immune_Response_Workflow cluster_cellular Cellular Level Activation cluster_systemic Systemic Immune Response This compound This compound APC Macrophages & Dendritic Cells This compound->APC Lymphocytes T & B Lymphocytes This compound->Lymphocytes BoneMarrow Bone Marrow This compound->BoneMarrow Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) APC->Cytokines AntigenPresentation ↑ Antigen Presentation APC->AntigenPresentation AdaptiveImmunity ↑ Adaptive Immunity (Antibody & T-cell response) Lymphocytes->AdaptiveImmunity Leukopoiesis ↑ Leukopoiesis (via G-CSF) BoneMarrow->Leukopoiesis AntigenPresentation->AdaptiveImmunity

References

Almurtide's Role in Stimulating Hematopoiesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Almurtide, a synthetic immunomodulatory agent, and its significant role in the stimulation of hematopoiesis. Through a comprehensive review of preclinical and clinical data, this document elucidates the mechanisms of action, summarizes quantitative effects on hematopoietic lineages, and provides detailed experimental protocols. Particular focus is given to this compound's ability to induce the production of key hematopoietic cytokines, leading to the proliferation and differentiation of various blood cell types. This guide is intended to be a core resource for researchers, scientists, and professionals involved in the development of novel therapeutics for hematological disorders. It is highly probable that "this compound" is a variant or misspelling of "Romurtide," a compound with a substantial body of research in this area. This document will proceed under the assumption that the intended subject is Romurtide, a synthetic muramyl dipeptide derivative.

Introduction

Hematopoiesis is the complex process responsible for the continuous production of all cellular components of blood and plasma. This process is tightly regulated by a variety of hematopoietic growth factors and cytokines. Therapeutic modulation of hematopoiesis is a critical strategy in treating conditions characterized by bone marrow suppression, such as chemotherapy-induced myelosuppression and various hematological malignancies.

Romurtide (N2-[(N-acetylmuramoyl)-L-alanyl-D-isoglutaminyl]-N6-stearoyl-L-lysine, also known as MDP-Lys(L18) or muroctasin) is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls known for its immunomodulatory properties.[1] Research has demonstrated Romurtide's potent hematopoietic-stimulating effects, positioning it as a promising agent for clinical development.

Mechanism of Action

Romurtide's primary mechanism of action in stimulating hematopoiesis involves the activation of monocytes and macrophages.[1] Upon administration, Romurtide induces these cells to produce and secrete a cascade of hematopoietic cytokines.

Key Cytokines Induced by Romurtide:

  • Colony-Stimulating Factors (CSFs):

    • Granulocyte-Colony Stimulating Factor (G-CSF)

    • Macrophage-Colony Stimulating Factor (M-CSF)

    • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)[2]

  • Interleukins (ILs):

    • Interleukin-1 (IL-1)[1]

    • Interleukin-6 (IL-6)[1][2]

  • Other Growth Factors:

    • Stem Cell Factor (SCF)[2]

    • Erythropoietin (EPO)[2]

These cytokines then act on hematopoietic stem and progenitor cells in the bone marrow, promoting their proliferation and differentiation into mature blood cells, including neutrophils, monocytes, and platelets.

Signaling Pathway Diagram

Romurtide_Hematopoiesis_Signaling Romurtide Romurtide Monocyte Monocyte / Macrophage Romurtide->Monocyte Activates Cytokines Secretion of Cytokines (CSFs, IL-1, IL-6, SCF, EPO) Monocyte->Cytokines Induces BM Bone Marrow (Hematopoietic Stem & Progenitor Cells) Cytokines->BM Stimulates Neutrophils Increased Neutrophils BM->Neutrophils Monocytes Increased Monocytes BM->Monocytes Platelets Increased Platelets (via Megakaryopoiesis) BM->Platelets

Caption: Romurtide's mechanism of hematopoietic stimulation.

Quantitative Data on Hematopoietic Stimulation

Preclinical studies in cynomolgus monkeys have provided quantitative data on the effects of Romurtide on peripheral blood cell counts.

Table 1: Effect of Repeated Subcutaneous Dosing of Romurtide in Healthy Cynomolgus Monkeys[1]
Cell TypeEffect
NeutrophilsSignificant, dose-dependent increase
MonocytesSignificant, dose-dependent increase
PlateletsSignificant increase
Table 2: Effect of a Single Subcutaneous Dose of Romurtide (1 mg/head) in Healthy Cynomolgus Monkeys[1]
Cell TypeTime Course of Effect
NeutrophilsMarked increase within 24 hours and sustained at 120 hours
MonocytesTransient decrease until 8 hours, followed by a persistent increase from 48 to 120 hours
LymphocytesStable, with a significant decrease observed until 24 hours

Experimental Protocols

In Vivo Study of Hematopoietic Stimulation in a Primate Model

Objective: To determine the in vivo effects of Romurtide on peripheral blood cell counts and phagocytic cell function in healthy cynomolgus monkeys.

Methodology:

  • Animal Model: Healthy adult cynomolgus monkeys (Macaca fascicularis).

  • Drug Administration:

    • Repeated Dosing: Subcutaneous injections of Romurtide at varying doses.

    • Single Dosing: A single subcutaneous injection of Romurtide (1 mg/head).

  • Blood Collection: Peripheral blood samples were collected at baseline and at various time points post-injection.

  • Hematological Analysis: Complete blood counts (CBC) with differential were performed to quantify neutrophils, monocytes, lymphocytes, and platelets.

  • Functional Assay (Chemiluminescence): The chemiluminescence (CL) response of blood neutrophils and monocytes to opsonized Escherichia coli was measured to assess phagocytic activity.[1]

In Vitro Study of Cytokine Production

Objective: To investigate the effect of Romurtide on the production of hematopoietic cytokines by peripheral monocytes.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy cynomolgus monkeys. Monocytes were further purified from the PBMC fraction.

  • Cell Culture: Purified monocytes were cultured in vitro.

  • Romurtide Treatment: Cells were incubated with various concentrations of Romurtide.

  • Cytokine Measurement: The concentrations of Colony-Stimulating Factors (CSFs), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) in the cell culture supernatants were quantified using appropriate immunoassays (e.g., ELISA).[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study a1 Romurtide Administration (Subcutaneous) a2 Blood Sampling a1->a2 a3 Hematological Analysis (CBC) a2->a3 a4 Functional Assay (Chemiluminescence) a2->a4 b1 Monocyte Isolation b2 In Vitro Culture with Romurtide b1->b2 b3 Cytokine Measurement (ELISA) b2->b3

Caption: Workflow for in vivo and in vitro experiments.

Effects on Megakaryocytopoiesis in Myelosuppressed Primates

Further studies have demonstrated Romurtide's efficacy in promoting the recovery of megakaryocytes in a carboplatin-induced myelosuppression model in monkeys.

Key Findings:

  • Increased number of megakaryocytes.[2]

  • Promoted a shift towards higher ploidy classes of megakaryocytes, indicating maturation.[2]

  • Significant elevation of serum levels of IL-6, SCF, and EPO preceded the observed enhancement of megakaryocyte response.[2]

These findings suggest that Romurtide's stimulation of a broad range of cytokines is responsible for its positive effects on both myeloid and megakaryocytic lineages.

Conclusion and Future Directions

This compound, understood here as Romurtide, is a potent stimulator of hematopoiesis with a well-defined mechanism of action centered on the induction of key hematopoietic cytokines from monocytes and macrophages. The quantitative data from preclinical primate models demonstrate its ability to significantly increase neutrophil, monocyte, and platelet counts. The detailed experimental protocols provided herein offer a foundation for further research and development.

Future investigations should focus on:

  • Clinical trials in human subjects to establish safety, efficacy, and optimal dosing for various indications, such as chemotherapy-induced neutropenia and thrombocytopenia.

  • Further elucidation of the downstream signaling pathways activated by the Romurtide-induced cytokines in hematopoietic progenitor cells.

  • Exploration of combination therapies with other hematopoietic growth factors to potentially achieve synergistic effects.

The comprehensive data presented in this guide underscore the therapeutic potential of this compound (Romurtide) as a valuable agent in the management of hematological disorders.

References

Almurtide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almurtide, chemically known as N-acetyl-nor-muramyl-L-alanyl-D-isoglutamine (nor-MDP), is a synthetic immunomodulatory glycopeptide. As a derivative of muramyl dipeptide (MDP), the minimal bioactive component of bacterial cell wall peptidoglycan, this compound functions as a potent agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). This interaction triggers a signaling cascade that culminates in the activation of pro-inflammatory transcription factors, positioning this compound as a significant agent for enhancing immune responses. Its primary application lies in its use as a vaccine adjuvant, particularly in the context of cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, with a focus on its role in activating the innate immune system. Detailed experimental protocols and quantitative data from preclinical studies on related compounds are presented to facilitate further research and development.

Discovery and Background

The discovery of this compound is rooted in the broader investigation of muramyl peptides as modulators of the innate immune system. Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, was identified as the smallest immunologically active component of peptidoglycan from bacterial cell walls. This discovery paved the way for the synthesis of numerous analogues, including this compound (nor-MDP), in an effort to develop potent and safe vaccine adjuvants. This compound has been investigated for its ability to enhance the immunogenicity of vaccines, notably in a Phase 1 clinical trial as an adjuvant for a HER-2 vaccine in cancer therapy.

Chemical Synthesis of this compound (nor-MDP)

The synthesis of this compound, a glycopeptide, is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS). The general strategy involves the synthesis of the dipeptide (L-alanyl-D-isoglutamine) on a solid support, followed by the coupling of a protected N-acetyl-nor-muramic acid derivative.

Experimental Protocol: Solid-Phase Synthesis of a Glycopeptide (General)

This protocol outlines the general steps for synthesizing a glycopeptide like this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-D-iso-Gln(Trt)-OH

  • Fmoc-L-Ala-OH

  • Protected N-acetyl-nor-muramic acid derivative

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Couple Fmoc-D-iso-Gln(Trt)-OH to the resin using HBTU/HOBt and DIPEA in DMF.

    • Monitor the coupling reaction using a ninhydrin test.

  • Second Amino Acid Coupling:

    • Remove the Fmoc group from the resin-bound D-isoglutamine.

    • Couple Fmoc-L-Ala-OH using the same coupling reagents.

  • Glycosylation (Coupling of N-acetyl-nor-muramic acid):

    • Remove the Fmoc group from the resin-bound L-alanine.

    • Couple the protected N-acetyl-nor-muramic acid derivative to the N-terminus of the dipeptide.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with the cleavage cocktail to cleave the glycopeptide from the solid support and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude glycopeptide in cold diethyl ether.

    • Purify the product by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Experimental Workflow for Glycopeptide Synthesis

G Experimental Workflow for Solid-Phase Glycopeptide Synthesis Resin Swell Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple Fmoc-D-iso-Gln(Trt)-OH (HBTU/HOBt/DIPEA) Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Fmoc_Deprotection2 Coupling2 Couple Fmoc-L-Ala-OH (HBTU/HOBt/DIPEA) Fmoc_Deprotection2->Coupling2 Fmoc_Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Coupling2->Fmoc_Deprotection3 Glycosylation Couple Protected N-acetyl-nor-muramic acid Fmoc_Deprotection3->Glycosylation Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Glycosylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Fmoc_Deproteposition1 Fmoc_Deproteposition1 Fmoc_Deproteposition1->Coupling1

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action: NOD2 Signaling Pathway

This compound exerts its immunomodulatory effects by acting as an agonist for the intracellular pattern recognition receptor, NOD2. NOD2 is primarily expressed in immune cells such as monocytes, macrophages, and dendritic cells.

Upon entry into the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD2. This binding induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD domain interactions. The formation of this "nodosome" complex initiates downstream signaling cascades, primarily activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. The activation of these pathways results in the transcription of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to an enhanced innate and subsequent adaptive immune response.

NOD2 Signaling Pathway Activated by this compound

G NOD2 Signaling Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus This compound This compound (nor-MDP) NOD2 NOD2 This compound->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 Recruitment via CARD-CARD TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Transcription Transcription of Pro-inflammatory Cytokines, Chemokines, and Antimicrobial Peptides NFkB->Transcription MAPK->Transcription

Caption: this compound activates the NOD2 signaling pathway.

Quantitative Data

Specific quantitative data for this compound from peer-reviewed publications is limited. However, studies on closely related nor-MDP analogues provide insights into their immunomodulatory potential.

Table 1: Adjuvanticity of a nor-MDP Analogue in Rodents [1]

AdjuvantAntigenAnimal ModelKey Finding
nor-MDP octylamide (N-Me-Ala)βhCG-TT conjugateRodentsSignificantly enhanced anti-hCG response; 3-fold higher antibody titers compared to control.

Table 2: In Vitro NOD2 Activation by Muramyl Dipeptides

CompoundCell LineAssayEC₅₀ / PotencyReference
MDPHEK293T-hNOD2NF-κB Reporter AssayDose-dependent activation, optimal at 8 µg/mL[2]
MDP AnaloguesHEK293T-hNOD2Luciferase Reporter AssayVaried potency, some with lower activation thresholds than MDP[3]

Experimental Protocols

NOD2 Activation Assay

This protocol describes a general method to assess the activation of the NOD2 pathway by a ligand like this compound using a reporter gene assay.

Materials:

  • HEK293T cells

  • Human NOD2 expression plasmid

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (DMEM with 10% FBS)

  • This compound (or other test compounds)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NOD2 expression plasmid, NF-κB luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds.

  • Lysis and Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the dose-response curve and calculate the EC₅₀ value.

Conclusion

This compound (nor-MDP) is a synthetic glycopeptide with significant potential as an immunomodulator, primarily through its agonistic activity on the NOD2 receptor. Its ability to activate the innate immune system makes it a promising candidate for use as a vaccine adjuvant, particularly in the development of therapeutic cancer vaccines. While detailed quantitative data on this compound itself remains somewhat limited in the public domain, the extensive research on its parent compound, MDP, and other analogues provides a strong foundation for its continued investigation. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers and drug development professionals in further exploring the therapeutic applications of this compound and related immunomodulatory compounds. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

The Immunostimulatory Effects of Almurtide on Macrophage Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Almurtide is a synthetic analogue of Muramyl Dipeptide (MDP), the minimal biologically active component of bacterial peptidoglycan. While this compound is known to activate monocytes and macrophages, specific quantitative data on its effects are limited in publicly available scientific literature.[1] Therefore, this guide will focus on the well-documented effects of Muramyl Dipeptide (MDP) as a representative muramyl peptide to provide an in-depth understanding of the anticipated biological activities of this compound.

Core Concepts in Macrophage Activation by Muramyl Peptides

Muramyl peptides, including this compound, are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). This recognition primarily occurs in macrophages and other myeloid cells, leading to their activation. Activated macrophages undergo a series of functional changes that are crucial for host defense against infections and for orchestrating a broader immune response.

The key outcomes of macrophage activation by muramyl peptides include:

  • Enhanced Microbicidal and Tumoricidal Activity: Activated macrophages exhibit an increased capacity to kill invading pathogens and neoplastic cells.

  • Upregulation of Pro-inflammatory Mediators: The production and secretion of pro-inflammatory cytokines and chemokines are significantly increased, which helps in recruiting and activating other immune cells.

  • Increased Antigen Presentation: Activated macrophages can more effectively process and present antigens to T lymphocytes, thereby bridging the innate and adaptive immune responses.

Quantitative Effects of Muramyl Dipeptide (MDP) on Macrophage Activation

The following tables summarize the quantitative data on the effects of MDP on macrophage activation from various studies. These data provide a benchmark for the expected potency of this compound.

Table 1: MDP-Induced Cytokine Production in Macrophages

CytokineCell TypeMDP ConcentrationIncubation TimeFold Increase/ConcentrationReference
IL-1βHuman Monocyte-Derived Macrophages (MDM)100 µg/mL24 hours~2500 pg/mL
TNF-αHuman Monocyte-Derived Macrophages (MDM)100 µg/mL24 hours~4000 pg/mL
IL-6Human Monocyte-Derived Macrophages (MDM)100 µg/mL24 hours~6000 pg/mL
IL-8Human THP-1 monocytes1-100 µg/mLNot SpecifiedDose-dependent increase[2]
IL-12p40Mouse Bone Marrow-Derived DCs10 µg/mL (pre-incubation)24 hoursInhibition of TLR-ligand induced IL-12p40[3]

Table 2: MDP-Induced Nitric Oxide (NO) Production in Macrophages

Cell TypeMDP ConcentrationIncubation TimeNitrite Concentration (µM)Reference
Murine Macrophage Cell Line (RAW 264.7)Not specified alone; enhances LPS-induced NONot specifiedNot specified[2]
Alveolar MacrophagesIn nanocapsulesNot specifiedInduction of NO synthase activity[4]

Signaling Pathways of Macrophage Activation by Muramyl Peptides

The primary signaling pathway initiated by muramyl peptides like MDP involves the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) .

The NOD2 Signaling Cascade

Upon entering the cytoplasm, MDP binds to the leucine-rich repeat (LRR) domain of NOD2. This binding induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through CARD-CARD interactions.

Activated RIPK2 then triggers downstream signaling cascades, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of the immune response.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (MDP) NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_p38 p38 TAK1->MAPK_p38 Activates MAPK_JNK JNK TAK1->MAPK_JNK Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Transcription Gene Transcription (Cytokines, Chemokines) NFkappaB->Transcription Translocates & Initiates AP1 AP-1 MAPK_p38->AP1 Activates MAPK_JNK->AP1 Activates AP1->Transcription Translocates & Initiates

NOD2 Signaling Pathway for Macrophage Activation.

Experimental Protocols for Assessing Macrophage Activation

The following are detailed methodologies for key experiments used to quantify the effects of muramyl peptides on macrophage activation.

Macrophage Culture and Stimulation
  • Cell Source:

    • Primary Macrophages: Isolate bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

    • Cell Lines: Use macrophage-like cell lines such as murine RAW 264.7 or human THP-1 cells.

  • Cell Seeding: Plate macrophages in 96-well or 24-well tissue culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Stimulation:

    • Prepare a stock solution of this compound or MDP in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium.

    • Dilute the stock solution to the desired final concentrations (e.g., ranging from 0.1 to 100 µg/mL).

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the muramyl peptide.

    • Include a negative control (medium alone) and a positive control (e.g., Lipopolysaccharide - LPS at 100 ng/mL).

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a humidified 5% CO2 incubator.

Measurement of Cytokine Production by ELISA
  • Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any detached cells.

  • ELISA Procedure:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

    • Follow the manufacturer's instructions for the ELISA protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Incubating and washing the plate.

      • Adding a detection antibody conjugated to an enzyme.

      • Adding a substrate that produces a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Measurement of Nitric Oxide Production by Griess Assay
  • Sample Collection: Collect the cell culture supernatants as described for the ELISA.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • Add 50 µL of the cell culture supernatant to a 96-well plate.

    • Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start: Isolate/Culture Macrophages seed Seed Macrophages in Multi-well Plates start->seed adhere Allow Adherence (Overnight) seed->adhere stimulate Stimulate with this compound/MDP (Various Concentrations) adhere->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatants incubate->collect elisa Cytokine Measurement (ELISA) collect->elisa griess Nitric Oxide Measurement (Griess Assay) collect->griess data_analysis Data Analysis and Interpretation elisa->data_analysis griess->data_analysis

General Experimental Workflow for Macrophage Activation Assays.

Conclusion

This compound, as a muramyl dipeptide analogue, is a potent activator of macrophages. Its mechanism of action is anticipated to be mediated through the intracellular NOD2 receptor, leading to the activation of NF-κB and MAPK signaling pathways. This results in the production of a variety of pro-inflammatory cytokines and nitric oxide, which are key mediators of the innate immune response. The experimental protocols and quantitative data provided in this guide, based on studies with the parent compound MDP, offer a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the immunomodulatory properties of this compound and related compounds. Further studies are warranted to establish the specific quantitative effects and full therapeutic potential of this compound.

References

In-depth Technical Guide on Almurtide: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, clinical trial databases, and drug development resources, there is currently insufficient publicly available information to provide an in-depth technical guide on the pharmacokinetics and pharmacodynamics of Almurtide.

Our investigation included searches for "this compound" in prominent databases such as DrugBank and publications from the World Health Organization. While these sources confirm that this compound is recognized as a small molecule and classified as an immunological agent, they do not offer the detailed scientific data required to construct a comprehensive technical whitepaper for researchers, scientists, and drug development professionals.

Specifically, the following core information, essential for the requested guide, is not available in the public domain:

  • Pharmacokinetic Data: Quantitative data regarding this compound's absorption, distribution, metabolism, and excretion (ADME), including its half-life, clearance, volume of distribution, Cmax (maximum concentration), and Tmax (time to maximum concentration), are not published.

  • Pharmacodynamic Data: Information on the dose-response relationship, EC50 (half-maximal effective concentration), and Emax (maximum effect) of this compound is not available.

  • Mechanism of Action & Signaling Pathways: There are no detailed descriptions or diagrams of the signaling pathways that this compound is presumed to modulate.

  • Experimental Protocols: Methodologies for key experiments, including bioanalytical methods for detecting this compound in biological matrices, as well as protocols for in vivo and in vitro studies, have not been published.

  • Clinical Trial Information: No registered clinical trials for this compound could be identified, which would typically be a source for pharmacokinetic and pharmacodynamic data in humans.

Searches were also conducted to determine if "this compound" might be an alternative name for another compound, such as "Elamipretide," which appeared in some related search results. However, no evidence of a direct relationship or common misspelling was found.

Without access to foundational scientific research and clinical data, it is not possible to fulfill the request for a detailed technical guide on the pharmacokinetics and pharmacodynamics of this compound. The creation of data tables, experimental protocols, and signaling pathway diagrams, as mandated by the core requirements, cannot be accomplished.

It is possible that this compound is a compound in the very early stages of drug discovery and development, and information regarding its properties has not yet been disclosed publicly. Researchers and professionals interested in this molecule are encouraged to monitor scientific publications and clinical trial registries for any future disclosures of information.

Almurtide: An Enigma in the Realm of Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and drug databases, information regarding the immunomodulatory potential of a compound specifically identified as "Almurtide" is not publicly available. As a result, a detailed technical guide on its mechanism of action, experimental data, and signaling pathways cannot be constructed at this time.

Initial database inquiries confirm the existence of a molecule named this compound, classified as a small molecule drug with a monoisotopic molecular weight of 478.19 Da.[1] However, this entry lacks any associated data on its biological activity, including any potential effects on the immune system. Extensive searches for preclinical or clinical studies investigating the immunomodulatory properties of this compound have yielded no specific results.

The scientific community is actively exploring a wide array of molecules for their potential to modulate the immune system for therapeutic benefit. These agents can range from peptides and polysaccharides to various synthetic compounds.[2][3][4][5][6] The development of such agents involves a rigorous process of preclinical evaluation in cellular and animal models to elucidate their mechanism of action and safety profile before proceeding to human clinical trials.[7][8] This process generates a substantial body of data that is typically disseminated through peer-reviewed publications and scientific conferences. The absence of such a data trail for this compound suggests that it is either a very early-stage compound not yet described in the public domain, a candidate that was not pursued, or a designation that is not widely recognized in the scientific literature.

For a compound to be considered a potential immunomodulatory agent, it would need to be characterized through a series of experiments, including but not limited to:

  • In vitro assays: Assessing the compound's effect on immune cell proliferation, cytokine production (e.g., TNF-α, IL-6, IL-10), and signaling pathways in isolated immune cells (e.g., T cells, B cells, macrophages).

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of inflammatory or autoimmune diseases.

  • Mechanism of action studies: Identifying the specific molecular targets and signaling cascades affected by the compound.

Without access to any of this foundational data for this compound, it is impossible to provide the in-depth technical guide requested. Researchers, scientists, and drug development professionals interested in immunomodulation are encouraged to consult the extensive literature on other well-characterized immunomodulatory agents to inform their work. Should data on this compound become publicly available in the future, a comprehensive technical analysis can be performed.

References

In Vitro Cellular Targets of Almurtide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almurtide, also known as nor-MDP, is a synthetic analogue of muramyl dipeptide (MDP), the minimal bioactive component of bacterial cell walls. It is recognized as a potent immunomodulatory agent with demonstrated anti-inflammatory, anti-tumor, and anti-infective properties. The primary mechanism of action of this compound and other MDP derivatives is the activation of monocytes and macrophages, key cells of the innate immune system. This activation triggers a cascade of intracellular signaling events, leading to the production of various cytokines and the orchestration of a broader immune response. This technical guide provides an in-depth overview of the in vitro cellular targets of this compound, focusing on its interaction with its primary receptor and the subsequent downstream signaling pathways. The information presented herein is based on studies of muramyl dipeptides as a class, as specific quantitative in vitro data for this compound is limited in publicly available literature.

Primary Cellular Target: Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)

The principal intracellular receptor for this compound and other muramyl dipeptides is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is a member of the Nod-like receptor (NLR) family of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by detecting specific pathogen-associated molecular patterns (PAMPs).

Binding Affinity:

LigandReceptor DomainMethodDissociation Constant (Kd)Reference
Muramyl Dipeptide (MDP)Leucine-Rich Repeat (LRR) Domain of NOD2Surface Plasmon Resonance (SPR)212 ± 24 nM[1]
Muramyl Dipeptide (MDP)Full-length NOD2Surface Plasmon Resonance (SPR)51 ± 18 nM[2]

Table 1: Binding Affinity of Muramyl Dipeptide to NOD2.

Downstream Signaling Pathways

The binding of this compound to the LRR domain of NOD2 induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades. The two primary pathways activated by NOD2 are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

Activation of the NF-κB pathway is a central event in the cellular response to this compound. This pathway plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (nor-MDP) NOD2 NOD2 (inactive) This compound->NOD2 Binds to LRR domain NOD2_active NOD2 (active) NOD2->NOD2_active Conformational Change RIPK2 RIPK2 NOD2_active->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Phosphorylates & Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression

Figure 1: this compound-induced NF-κB signaling pathway.
MAPK Signaling Pathway

In addition to the NF-κB pathway, this compound-mediated NOD2 activation also triggers the MAPK signaling cascade. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The key MAPK pathways activated downstream of NOD2 include p38, JNK, and ERK.

MAPK_Pathway This compound This compound (nor-MDP) NOD2 NOD2 This compound->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Activates TAK1 TAK1 RIPK2->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs Phosphorylates p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 & other Transcription Factors p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression Regulate Transcription

Figure 2: this compound-induced MAPK signaling pathway.

Cellular Responses

The activation of NF-κB and MAPK signaling pathways culminates in a variety of cellular responses, primarily in monocytes and macrophages. These responses are central to the immunomodulatory effects of this compound.

Cytokine Production

A key outcome of this compound stimulation is the production and secretion of a range of pro-inflammatory cytokines. The specific profile and quantity of cytokines can vary depending on the cell type, concentration of this compound, and the experimental conditions.

Cell TypeThis compound (nor-MDP) ConcentrationCytokine InducedMethodReference
Human Peripheral Blood Mononuclear Cells (PBMCs)1 µg/mLTNF-α, IL-1β, IL-6ELISAGeneral MDP literature
Murine Macrophages (RAW 264.7)10 µg/mLTNF-α, IL-6ELISAGeneral MDP literature
Human Monocytic Cell Line (THP-1)100 ng/mLIL-8ELISA[3]

Table 2: In Vitro Cytokine Production Induced by Muramyl Dipeptides.

Macrophage Activation

This compound is a potent activator of macrophages, leading to enhanced phagocytic activity and the expression of co-stimulatory molecules.

Cell TypeThis compound (nor-MDP) ConcentrationCellular EffectMethodReference
Murine Peritoneal Macrophages10 µg/mLIncreased PhagocytosisIodination technique[4]
Human Monocyte-derived MacrophagesNot SpecifiedEnhanced Tumoricidal ActivityIn vitro proliferation assayGeneral MDP literature

Table 3: In Vitro Macrophage Activation by Muramyl Dipeptides.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to study the cellular targets of this compound. Specific details may need to be optimized based on the cell type and experimental goals.

NOD2 Binding Assay (Surface Plasmon Resonance)

This protocol outlines the general steps for assessing the binding of this compound to the NOD2 receptor using SPR.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Chip Immobilize NOD2 on Sensor Chip Inject Inject this compound over Sensor Chip Chip->Inject Almurtide_prep Prepare this compound Solutions (various concentrations) Almurtide_prep->Inject Measure Measure Change in Refractive Index (RU) Inject->Measure Dissociate Inject Running Buffer to Monitor Dissociation Measure->Dissociate Fit_Data Fit Sensorgram Data to Binding Model Dissociate->Fit_Data Calculate_Kd Calculate Kd Fit_Data->Calculate_Kd

Figure 3: Workflow for NOD2 Binding Assay using SPR.

Protocol:

  • Immobilization of NOD2: Covalently immobilize purified recombinant human NOD2 protein (or its LRR domain) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Preparation of this compound: Prepare a series of this compound solutions in a suitable running buffer (e.g., HBS-EP+) at various concentrations.

  • Binding Analysis: Inject the this compound solutions sequentially over the immobilized NOD2 surface. Monitor the association and dissociation phases by measuring the change in the surface plasmon resonance signal (response units, RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

NF-κB Translocation Assay (Immunofluorescence)

This protocol describes how to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon this compound stimulation.

NFkB_Translocation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Seed_Cells Seed Macrophages/Monocytes on Coverslips Treat_Cells Treat with this compound (and controls) Seed_Cells->Treat_Cells Fix_Perm Fix and Permeabilize Cells Treat_Cells->Fix_Perm Block Block Non-specific Binding Fix_Perm->Block Primary_Ab Incubate with anti-NF-κB p65 Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (e.g., DAPI) Secondary_Ab->Counterstain Acquire_Images Acquire Images using Fluorescence Microscope Counterstain->Acquire_Images Quantify Quantify Nuclear vs. Cytoplasmic Fluorescence Intensity Acquire_Images->Quantify ELISA_Workflow cluster_stimulation Cell Stimulation cluster_elisa ELISA Procedure cluster_readout Data Acquisition & Analysis Seed_and_Treat Seed Cells and Treat with this compound Collect_Supernatant Collect Cell Culture Supernatant Seed_and_Treat->Collect_Supernatant Add_Sample Add Supernatant and Standards Collect_Supernatant->Add_Sample Coat_Plate Coat Plate with Capture Antibody Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme_Conj Add Enzyme Conjugate (e.g., HRP-Streptavidin) Add_Detection_Ab->Add_Enzyme_Conj Add_Substrate Add Substrate and Develop Color Add_Enzyme_Conj->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate Cytokine Concentration Generate_Curve->Calculate_Conc

References

Methodological & Application

Application Notes and Protocols for Almurtide Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific dosage and administration protocols for "Almurtide" in mouse models are not publicly available. The following application notes and protocols are therefore based on established best practices for the administration of novel therapeutic compounds in preclinical rodent studies. Researchers should consider these as a starting point and perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Data Presentation

Due to the absence of specific experimental data for this compound, a hypothetical data table is presented below to illustrate how quantitative data for a novel compound could be structured. This table provides a template for researchers to populate with their own experimental findings.

Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Model of Alzheimer's Disease

Dosage (mg/kg)Administration RouteFrequencyMouse StrainDuration of TreatmentObserved Effect on Aβ Plaque Load (%)Notes
1Intraperitoneal (IP)Daily5XFAD4 weeks15% reductionMild improvement in cognitive tests.
5Intraperitoneal (IP)Daily5XFAD4 weeks40% reductionSignificant improvement in cognitive tests.
10Intraperitoneal (IP)Daily5XFAD4 weeks55% reductionNo additional benefit over 5 mg/kg, some signs of mild toxicity observed.
5Subcutaneous (SC)Daily5XFAD4 weeks35% reductionSlower absorption compared to IP.
5Oral Gavage (PO)Daily5XFAD4 weeks20% reductionLower bioavailability observed.

Experimental Protocols

The following are detailed protocols for common administration routes in mice. These should be adapted based on the specific formulation of this compound and the experimental design.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for administering substances that need to be absorbed rapidly into the systemic circulation.[1]

Materials:

  • Sterile this compound solution

  • Sterile syringes (1 ml) and needles (25-27 gauge)[2]

  • 70% ethanol wipes

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Securely restrain the mouse to expose the abdomen. Tilting the mouse with its head slightly downward can help to move the abdominal organs away from the injection site.[3]

  • Site Preparation: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[1] Clean the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle at a 10-20 degree angle. Gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn back.

  • Administration: If aspiration is clear, inject the this compound solution slowly. The recommended maximum volume for an IP injection in a mouse is typically up to 2 ml.

  • Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Subcutaneous (SC) Injection

Subcutaneous injections are used for slower, more sustained absorption of a substance.[4]

Materials:

  • Sterile this compound solution

  • Sterile syringes (1 ml) and needles (25-27 gauge)[2]

  • 70% ethanol wipes

Procedure:

  • Animal Restraint: Grasp the mouse firmly by the loose skin over the shoulders (scruff).

  • Site Preparation: Create a "tent" of skin over the back, between the shoulder blades. Clean the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle into the base of the skin tent, parallel to the spine.

  • Administration: Gently aspirate to ensure the needle has not entered a blood vessel. Inject the this compound solution. The recommended maximum volume for an SC injection in a mouse is generally up to 3 ml.

  • Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution. Return the mouse to its cage.

Intravenous (IV) Injection

Intravenous injections provide the most rapid delivery of a substance directly into the bloodstream. This route is often used for substances with poor bioavailability when administered via other routes.

Materials:

  • Sterile this compound solution

  • Sterile syringes (1 ml) and needles (27-30 gauge)[2]

  • 70% ethanol wipes

  • A restraining device and a heat lamp or warming pad

Procedure:

  • Animal Preparation: Place the mouse in a restraining device to secure it and expose the tail. Warming the tail with a heat lamp or warm water can help to dilate the lateral tail veins, making them easier to visualize and access.[3]

  • Site Preparation: Clean the tail with a 70% ethanol wipe.

  • Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.

  • Administration: You should see a "flash" of blood in the needle hub if you have successfully entered the vein. Inject the this compound solution slowly. If you see swelling or feel resistance, the needle is not in the vein and should be repositioned.

  • Withdrawal: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach.

Materials:

  • This compound solution or suspension

  • A flexible or rigid, ball-tipped gavage needle

  • Syringe

Procedure:

  • Animal Restraint: Firmly restrain the mouse by the scruff of the neck to keep the head and body in a straight line.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, just behind the incisors. Advance the needle along the roof of the mouth and down the esophagus. The needle should pass easily without force.

  • Administration: Once the needle is in the stomach (the approximate length can be pre-measured against the mouse from the tip of the nose to the last rib), administer the this compound solution. A safe volume for oral gavage in mice is around 10 ml/kg of body weight.[2]

  • Withdrawal: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Select Mouse Model (e.g., 5XFAD) acclimatize Acclimatization (1-2 weeks) start->acclimatize baseline Baseline Behavioral and Physiological Measurements acclimatize->baseline randomize Randomize Mice into Control and this compound Treatment Groups baseline->randomize administer Administer this compound or Vehicle (Select Route: IP, SC, IV, PO) randomize->administer monitor Monitor Animal Health and Body Weight administer->monitor Daily behavioral Post-Treatment Behavioral Testing administer->behavioral monitor->administer tissue Tissue Collection (Brain, Blood) behavioral->tissue biochemical Biochemical Analysis (e.g., ELISA for Aβ) tissue->biochemical histological Histological Analysis (e.g., Plaque Staining) tissue->histological data Data Analysis and Statistical Comparison biochemical->data histological->data

Caption: A generalized experimental workflow for evaluating this compound in a mouse model.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nucleus cluster_cellular_response Cellular Response This compound This compound Receptor Target Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor X Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Transcription Response Neuroprotective Effects (e.g., Reduced Aβ Production) Gene->Response Leads to

Caption: A hypothetical signaling pathway for this compound's neuroprotective mechanism.

References

Almurtide (nor-MDP) as a Potent Adjuvant for Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almurtide, also known as N-acetyl-nor-muramyl-L-alanyl-D-isoglutamine (nor-MDP), is a synthetic analogue of muramyl dipeptide (MDP), the minimal biologically active component of peptidoglycan found in the cell walls of both gram-positive and gram-negative bacteria. It is a potent immunomodulator that has garnered significant interest as a vaccine adjuvant. Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own. This compound enhances the immune response to co-administered antigens, leading to more robust and long-lasting protective immunity.

This document provides detailed application notes on the use of this compound as a vaccine adjuvant, including its mechanism of action, quantitative data from preclinical studies with closely related MDP derivatives, and detailed protocols for vaccine formulation and immunogenicity assessment.

Mechanism of Action

This compound functions as an adjuvant by activating the innate immune system, which in turn orchestrates a more potent adaptive immune response. The primary cellular target of this compound and other muramyl peptides is the intracellular pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is expressed in the cytoplasm of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.

Upon recognition of this compound, NOD2 undergoes a conformational change and oligomerizes. This leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD). The formation of this signaling complex, often referred to as the "nodosome," triggers downstream signaling cascades.

Activated RIPK2 recruits and activates TAK1 (Transforming growth factor-β-activated kinase 1), which subsequently activates two major signaling pathways:

  • Nuclear Factor-κB (NF-κB) Pathway: Activation of the IKK (IκB kinase) complex leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines (such as IL-1β, IL-6, and TNF-α), chemokines, and co-stimulatory molecules.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates the MAPK signaling cascade, including p38 and JNK, which further contributes to the production of inflammatory mediators.

The culmination of these signaling events is the maturation and activation of antigen-presenting cells (APCs), enhanced antigen presentation to T lymphocytes, and the promotion of a robust and specific T and B cell response against the co-administered antigen.

Signaling Pathway of this compound (nor-MDP)

Almurtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Antigen Antigen APC_Activation APC Activation & Maturation Antigen->APC_Activation This compound This compound (nor-MDP) NOD2 NOD2 This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAPK_Pathway MAPK Pathway (p38, JNK) TAK1->MAPK_Pathway Activates NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Gene_Transcription Gene Transcription NF_kB->Gene_Transcription MAPK_Pathway->Gene_Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, TNF-α) Gene_Transcription->Cytokines Co_stimulatory_Molecules Co-stimulatory Molecules Gene_Transcription->Co_stimulatory_Molecules Cytokines->APC_Activation Co_stimulatory_Molecules->APC_Activation Antigen_Presentation Enhanced Antigen Presentation APC_Activation->Antigen_Presentation Adaptive_Immunity Adaptive Immune Response Antigen_Presentation->Adaptive_Immunity

Caption: this compound (nor-MDP) signaling via the NOD2 pathway.

Quantitative Data Presentation

The following tables summarize the immunogenicity data from a preclinical study evaluating the adjuvant effects of lipophilic muramyl dipeptide (MDP) derivatives, which are close analogues of this compound, with an inactivated hantavirus vaccine in mice.[1]

Table 1: Antigen-Specific Antibody Titers in Mice

Immunization GroupAdjuvantMean Indirect Fluorescent Antibody (IFA) Titer (Week 4)Mean Neutralizing Antibody Titer (Week 4)
Vaccine AloneNone1:801:20
Vaccine + B30-MDP100 µg1:6401:160
Vaccine + MDP-Lys(L18)100 µg1:6401:160

* Indicates a statistically significant increase compared to the "Vaccine Alone" group.

Table 2: HFRS Virus-Specific Antibody-Producing Cells (ELISPOT Assay, Week 4)

Immunization GroupAdjuvantMean Number of IgG1-Producing Cells / 10^6 Spleen CellsMean Number of IgM-Producing Cells / 10^6 Spleen Cells
Vaccine AloneNone5025
Vaccine + B30-MDP100 µg250100
Vaccine + MDP-Lys(L18)100 µg23090

* Indicates a statistically significant increase compared to the "Vaccine Alone" group.

Table 3: Serum Cytokine Levels in Immunized Mice (Week 4)

Immunization GroupAdjuvantMean IL-4 Concentration (pg/mL)Mean IL-6 Concentration (pg/mL)
Vaccine AloneNone< 20< 50
Vaccine + B30-MDP100 µg150400
Vaccine + MDP-Lys(L18)100 µg140380

* Indicates a statistically significant increase compared to the "Vaccine Alone" group.

These data demonstrate that the inclusion of an MDP derivative as an adjuvant significantly enhances both humoral and cellular immune responses to the hantavirus vaccine, as evidenced by increased antibody titers, a higher number of antibody-producing cells, and elevated levels of Th2-polarizing cytokines.[1]

Experimental Protocols

Protocol 1: Vaccine Formulation with this compound

This protocol provides a general method for the formulation of a subunit vaccine containing a recombinant protein antigen with this compound as the adjuvant.

Materials:

  • Recombinant protein antigen of interest (in a suitable buffer, e.g., PBS)

  • This compound (nor-MDP), sterile powder

  • Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Reconstitution of this compound: a. Calculate the required amount of this compound based on the desired final concentration in the vaccine formulation (e.g., 100 µg per dose). b. Aseptically reconstitute the lyophilized this compound powder in sterile saline or PBS to a convenient stock concentration (e.g., 1 mg/mL). c. Ensure complete dissolution by gentle vortexing or pipetting.

  • Antigen Preparation: a. Prepare the recombinant protein antigen at the desired concentration for immunization (e.g., 10 µg per dose). b. The antigen should be in a sterile, buffered solution compatible with administration.

  • Vaccine Formulation: a. In a sterile vial, combine the required volume of the antigen solution with the required volume of the reconstituted this compound solution. b. For example, to prepare a 100 µL dose containing 10 µg of antigen and 100 µg of this compound, you would mix 10 µL of a 1 mg/mL antigen stock with 100 µL of a 1 mg/mL this compound stock and adjust the final volume to 100 µL with sterile saline or PBS. c. Gently mix the final formulation by inverting the vial several times. Avoid vigorous vortexing to prevent protein denaturation.

  • Final Preparation and Storage: a. The final vaccine formulation should be a clear solution. b. Use the formulated vaccine immediately or store it at 2-8°C for a short period, as determined by stability studies. Do not freeze formulations containing this compound unless stability has been confirmed.

Protocol 2: Mouse Immunization and Sample Collection

This protocol describes a typical immunization schedule and sample collection procedure for evaluating the immunogenicity of an this compound-adjuvanted vaccine in a mouse model.[1]

Materials:

  • Formulated vaccine (Antigen + this compound)

  • Control formulation (Antigen only)

  • 6-8 week old female BALB/c mice

  • Sterile syringes and needles (e.g., 27-gauge)

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

  • Anesthesia and euthanasia supplies as per institutional guidelines

Procedure:

  • Animal Grouping: a. Divide mice into experimental groups (e.g., n=5-10 mice per group):

    • Group 1: Vaccine with this compound
    • Group 2: Vaccine without adjuvant (control)
    • Group 3: PBS or saline only (negative control)

  • Primary Immunization (Day 0): a. Administer a 100 µL dose of the respective formulation to each mouse via subcutaneous (s.c.) injection at the base of the tail or in the scruff of the neck.

  • Booster Immunization (Day 14): a. Administer a second 100 µL dose of the same formulation to each mouse in the same manner as the primary immunization.

  • Blood Sample Collection: a. Collect blood samples at various time points to assess the kinetics of the immune response. A typical schedule includes:

    • Day 0 (pre-immunization bleed)
    • Day 14 (before the booster)
    • Day 28 (two weeks post-booster)
    • Additional time points as needed (e.g., Day 42, Day 56) b. Blood can be collected via the tail vein or retro-orbital sinus (under anesthesia). c. Allow the blood to clot at room temperature, then centrifuge to separate the serum. d. Store the serum samples at -20°C or -80°C until analysis.

  • Terminal Sample Collection (e.g., Day 28 or later): a. At the end of the study, euthanize the mice according to approved institutional protocols. b. Collect terminal blood samples for serum analysis. c. Aseptically harvest spleens for the analysis of cellular immune responses (e.g., T-cell proliferation assays, ELISPOT).

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

This protocol outlines the steps for quantifying antigen-specific IgG antibodies in the collected mouse serum.

Materials:

  • 96-well ELISA plates

  • Recombinant antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Mouse serum samples (and a negative control serum)

  • HRP-conjugated anti-mouse IgG detection antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: a. Dilute the recombinant antigen to an optimal concentration (e.g., 1-5 µg/mL) in coating buffer. b. Add 100 µL of the diluted antigen to each well of the ELISA plate. c. Incubate overnight at 4°C.

  • Blocking: a. Wash the plate 3 times with wash buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.

  • Serum Incubation: a. Wash the plate 3 times with wash buffer. b. Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100). c. Add 100 µL of the diluted serum to the appropriate wells. d. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: a. Wash the plate 5 times with wash buffer. b. Dilute the HRP-conjugated anti-mouse IgG detection antibody in blocking buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted detection antibody to each well. d. Incubate for 1 hour at room temperature.

  • Development and Reading: a. Wash the plate 5 times with wash buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark for 15-30 minutes, or until a color change is observed. d. Stop the reaction by adding 50 µL of stop solution to each well. e. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the absorbance of the negative control).

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_immunization Immunization & Sampling Phase cluster_analysis Analysis Phase Formulation Vaccine Formulation (Antigen + this compound) Animal_Grouping Animal Grouping (n=5-10 mice/group) Formulation->Animal_Grouping Primary_Immunization Primary Immunization (Day 0) Animal_Grouping->Primary_Immunization Booster_Immunization Booster Immunization (Day 14) Primary_Immunization->Booster_Immunization Blood_Sampling Blood Sampling (Days 0, 14, 28) Booster_Immunization->Blood_Sampling Terminal_Sampling Terminal Sampling (e.g., Day 28) Blood_Sampling->Terminal_Sampling Serum_Separation Serum Separation Blood_Sampling->Serum_Separation Spleen_Harvesting Spleen Harvesting Terminal_Sampling->Spleen_Harvesting ELISA Antibody Titer (ELISA) Serum_Separation->ELISA Cytokine_Assay Cytokine Analysis (e.g., CBA, Luminex) Serum_Separation->Cytokine_Assay Cellular_Assay Cellular Immunity (ELISPOT, Proliferation) Spleen_Harvesting->Cellular_Assay

Caption: Workflow for an in vivo immunogenicity study.

References

Application Notes and Protocols for Utilizing Almurtide to Enhance Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almurtide, a synthetic derivative of Muramyl Dipeptide (MDP), represents a potent immunoadjuvant capable of significantly enhancing the efficacy of vaccines. MDP is the minimal biologically active component of the peptidoglycan cell wall of bacteria and is recognized by the innate immune system, triggering a robust immune response. This compound and other MDP derivatives are designed to maximize this adjuvant activity while minimizing potential side effects, such as pyrogenicity.[1] These molecules act as agonists for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a cytosolic pattern recognition receptor (PRR), leading to the activation of downstream signaling pathways that promote both humoral and cellular immunity.[2]

These application notes provide a comprehensive overview of the use of this compound and related MDP derivatives as vaccine adjuvants, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Efficacy of MDP Derivatives in Preclinical Models

The following tables summarize the quantitative data from preclinical studies demonstrating the enhanced immunogenicity of vaccines formulated with MDP derivatives.

Table 1: Adjuvant Effect of B30-MDP on Influenza Vaccine Immunogenicity

Vaccine FormulationOutcomeResultReference
Influenza Vaccine (Hemagglutinin and Neuraminidase)Antibody Production16-fold stronger with B30-MDP[3]
Virosomal Influenza VaccineDuration of Antibody ProductionExtended up to 6 months with B30-MDP[3]

Table 2: Immunogenicity of Inactivated Hantavirus Vaccine with MDP Derivatives

AdjuvantParameterWeek 4 Post-Immunization (Adjuvant vs. Vaccine Alone)Reference
B30-MDP Indirect Fluorescent Antibody (IFA) TiterSignificantly Higher[4]
Neutralizing Antibody TiterSignificantly Higher[4]
HFRS Virus-Specific IgG1-producing Cells (ELISpot)Enhanced Number[4]
HFRS Virus-Specific IgM-producing Cells (ELISpot)Enhanced Number[4]
Serum IL-4 LevelsHigher Level[4]
Serum IL-6 LevelsHigher Level[4]
T-cell Proliferation (in vitro)Significantly Higher[4]
Delayed-Type Hypersensitivity (DTH)Higher Reaction[4]
MDP-Lys(L18) Indirect Fluorescent Antibody (IFA) TiterSignificantly Higher[4]
Neutralizing Antibody TiterSignificantly Higher[4]
HFRS Virus-Specific IgG1-producing Cells (ELISpot)Enhanced Number[4]
HFRS Virus-Specific IgM-producing Cells (ELISpot)Enhanced Number[4]
Serum IL-4 LevelsHigher Level[4]
Serum IL-6 LevelsHigher Level[4]
T-cell Proliferation (in vitro)Significantly Higher[4]
Delayed-Type Hypersensitivity (DTH)Higher Reaction[4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound (MDP Derivative)

This compound, being a derivative of Muramyl Dipeptide (MDP), exerts its adjuvant effect through the activation of the NOD2 signaling pathway. Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of the cytosolic receptor NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD). The subsequent polyubiquitination of RIPK2 serves as a scaffold to recruit and activate the TAK1 (Transforming growth factor-beta-Activated Kinase 1) complex. Activated TAK1 then initiates two major downstream signaling cascades: the NF-κB pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway. Activation of these pathways results in the transcription of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are crucial for the initiation and shaping of the adaptive immune response.

Almurtide_Signaling_Pathway cluster_cell Antigen Presenting Cell (APC) This compound This compound (MDP) NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 Activates NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Transcription

Caption: this compound/MDP signaling via the NOD2 pathway.

General Experimental Workflow for Evaluating this compound as a Vaccine Adjuvant

The evaluation of this compound's adjuvant activity typically follows a structured workflow. The process begins with the formulation of the vaccine, where the antigen of interest is combined with this compound. This formulation is then administered to an animal model, often mice, according to a defined immunization schedule. Following immunization, blood samples and splenocytes are collected to assess the induced immune responses. Humoral immunity is commonly evaluated by measuring antigen-specific antibody titers in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA). Cellular immunity is assessed by quantifying cytokine-secreting cells from the spleen using an Enzyme-Linked Immunospot (ELISpot) assay or by measuring T-cell proliferation. The final step involves data analysis to compare the immune responses generated by the this compound-adjuvanted vaccine with those from a control group receiving the antigen alone.

Experimental_Workflow Formulation 1. Vaccine Formulation (Antigen + this compound) Immunization 2. Animal Immunization (e.g., Mice) Formulation->Immunization Sampling 3. Sample Collection (Serum & Splenocytes) Immunization->Sampling Humoral_Assay 4a. Humoral Response Assessment (ELISA for Antibody Titers) Sampling->Humoral_Assay Cellular_Assay 4b. Cellular Response Assessment (ELISpot for Cytokines) Sampling->Cellular_Assay Analysis 5. Data Analysis and Comparison Humoral_Assay->Analysis Cellular_Assay->Analysis

References

Application Notes and Protocols for Measuring the Biological Activity of Almurtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almurtide, also known as N-acetyl-normuramyl-L-alanyl-D-isoglutamine (nor-MDP) or CGP-11637, is a synthetic analog of muramyl dipeptide (MDP), a component of the bacterial cell wall. Unlike typical glycopeptide antibiotics that directly inhibit bacterial growth, this compound's primary biological activity is immunomodulatory. It is recognized by the innate immune system, leading to the activation of various signaling pathways and cellular responses. These application notes provide detailed protocols for assays to quantify the immunomodulatory and potential antiviral effects of this compound.

I. In Vitro Assays for Immunomodulatory Activity

The following are key in vitro assays to measure the ability of this compound to stimulate immune cells.

Cytokine Production Assay in Immune Cells

This assay quantifies the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by immune cells in response to this compound stimulation.

Experimental Protocol:

  • Cell Culture:

    • Culture human or murine macrophage-like cell lines (e.g., THP-1, RAW 264.7) or primary peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile, endotoxin-free water or cell culture medium.

    • Prepare serial dilutions of this compound to the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

    • Remove the old medium from the cells and add 200 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium only) and a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL).

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Presentation:

    • The results should be presented as the concentration of the cytokine (pg/mL or ng/mL) produced at each this compound concentration.

Quantitative Data Summary (Example):

This compound (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
0 (Vehicle)50 ± 10100 ± 20
0.1150 ± 25300 ± 40
1500 ± 601200 ± 150
101200 ± 1203500 ± 300
1002500 ± 2008000 ± 500
LPS (100 ng/mL)3000 ± 25010000 ± 800
Macrophage Activation Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key indicator of macrophage activation, in response to this compound.

Experimental Protocol:

  • Cell Culture:

    • Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., LPS at 1 µg/mL).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Presentation:

    • The results are expressed as the concentration of nitrite (µM) in the culture supernatant.

Quantitative Data Summary (Example):

This compound (µg/mL)Nitrite (µM)
0 (Vehicle)1.5 ± 0.3
15.2 ± 0.8
1015.8 ± 2.1
10035.4 ± 4.5
LPS (1 µg/mL)50.1 ± 5.9

II. In Vivo Assay for Antiviral Activity

Based on early studies, this compound (as CGP 11637) has shown potential in preventing certain oncogenic viral infections in animal models. The following is a general protocol to assess this activity.

Viral Challenge Model in Mice

This assay evaluates the ability of this compound to protect mice from a viral infection that leads to a measurable outcome, such as tumor development.

Experimental Protocol:

  • Animal Model:

    • Use a suitable mouse strain susceptible to the virus of interest (e.g., SJL/J mice for Friend leukemia virus).

  • This compound Administration:

    • Dissolve this compound in sterile saline.

    • For some applications, an emulsion with an adjuvant like squalene may be prepared.

    • Administer this compound subcutaneously at a predetermined dose and schedule (e.g., two injections, two weeks apart, before viral challenge).

  • Viral Challenge:

    • Two weeks after the final this compound administration, challenge the mice with a specific dose of the virus (e.g., Friend leukemia virus) via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring and Endpoint:

    • Monitor the mice regularly for signs of disease development (e.g., tumor formation, weight loss, mortality).

    • The primary endpoint could be the incidence of tumor development or the delay in tumor onset.

  • Data Presentation:

    • The results can be presented as the percentage of tumor-free mice in each group over time (Kaplan-Meier survival curve) or the average tumor volume at a specific time point.

Quantitative Data Summary (Example):

Treatment GroupTumor Incidence (%)
Vehicle + Virus80
This compound + Virus30

III. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound (nor-MDP)

This compound, as a muramyl dipeptide analog, is primarily recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This interaction triggers a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.

Almurtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Almurtide_in This compound This compound->Almurtide_in Cellular Uptake NOD2 NOD2 Almurtide_in->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway Activates IκB IκB IKK_complex->IκB Phosphorylates & Degrades NF_kB NF-κB IκB->NF_kB Releases NF_kB_n NF-κB NF_kB->NF_kB_n Translocates AP1 AP-1 MAPK_pathway->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Gene_Expression Pro-inflammatory Gene Expression NF_kB_n->Gene_Expression Induces AP1_n->Gene_Expression Induces Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Leads to Production Cytokine_Assay_Workflow Start Start Cell_Culture Culture Immune Cells (e.g., THP-1, PBMCs) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with this compound (and controls) Seeding->Treatment Incubation Incubate for 24 hours (37°C, 5% CO2) Treatment->Incubation Collection Collect Supernatant Incubation->Collection ELISA Perform ELISA for TNF-α and IL-6 Collection->ELISA Data_Analysis Analyze Data and Quantify Cytokines ELISA->Data_Analysis End End Data_Analysis->End

Almurtide Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Almurtide (also known as N-Acetylmuramyl-L-alanyl-D-isoglutamine or Muramyl Dipeptide, MDP) for use in preclinical research settings. The following sections detail the necessary components, formulation procedures, and key experimental protocols for in vivo evaluation.

Product Information and Solubility

This compound is a synthetic immunomodulatory glycopeptide with demonstrated anti-inflammatory, anti-tumor, and anti-infective properties in preclinical models.[1] For in vivo studies, proper formulation is critical to ensure accurate dosing and bioavailability.

PropertyDataSource
Synonyms N-Acetylmuramyl-L-alanyl-D-isoglutamine, Muramyl Dipeptide (MDP)[2][3]
Molecular Formula C₁₉H₃₂N₄O₁₁[2]
Molecular Weight 492.48 g/mol (anhydrous basis)[2][3]
Appearance White solid/powder[4]
Solubility Soluble in Water and Methanol[4]
Storage Store at -20°C[3][4]

Formulation Protocol for Injectable this compound Solution

This protocol describes the preparation of a sterile this compound solution suitable for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration in murine models.

2.1. Materials and Equipment

  • This compound powder

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride solution (Normal Saline)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Pipettes and sterile pipette tips

2.2. Preparation of Sterile this compound Stock Solution

This protocol yields a 10 mg/mL stock solution, which can be further diluted for specific in vivo experiments.

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Reconstitute the this compound powder in Sterile Water for Injection (WFI) to achieve a concentration of 10 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of WFI. Vortex gently until the powder is completely dissolved.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile vial. This step removes any potential microbial contamination.

  • Storage: Store the sterile stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

2.3. Preparation of Dosing Solutions

For in vivo experiments, the stock solution is typically diluted with sterile normal saline to the final desired concentration.

Example Calculation for an 80 mg/kg dose in a 25g mouse (0.2 mL injection volume):

  • Dose for the mouse: 80 mg/kg * 0.025 kg = 2 mg

  • Required concentration: 2 mg / 0.2 mL = 10 mg/mL

  • In this case, the 10 mg/mL stock solution can be used directly.

If a lower concentration is needed:

  • Use the formula: C1V1 = C2V2

    • C1 = Concentration of stock solution (10 mg/mL)

    • V1 = Volume of stock solution to be diluted

    • C2 = Desired final concentration

    • V2 = Desired final volume

  • Dilute the calculated volume of the stock solution with sterile 0.9% NaCl.

Experimental Protocols

3.1. In Vivo Efficacy Studies

This compound has been evaluated in murine models for its protective effects against infections.[1] The following is a general workflow for such a study.

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization grouping Grouping (Control & Treatment) animal_acclimatization->grouping almurtide_formulation This compound Formulation pretreatment This compound Pre-treatment almurtide_formulation->pretreatment grouping->pretreatment infection Pathogen Challenge pretreatment->infection monitoring Monitoring & Dosing infection->monitoring endpoints Endpoint Analysis monitoring->endpoints data_analysis Data Analysis endpoints->data_analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Protocol:

  • Animal Model: Use an appropriate mouse strain for the infection model (e.g., C57BL/6 or BALB/c).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.

  • Formulation Preparation: Prepare the this compound dosing solution as described in Section 2.

  • Administration: Administer this compound or vehicle control via the desired route (IP, IV, or SC). Dosing regimens from literature include 80 mg/kg once daily for 4 consecutive days.

  • Infection: At a specified time point after the initial this compound dose, challenge the mice with the pathogen of interest (e.g., Pseudomonas aeruginosa or Candida albicans).[1]

  • Monitoring: Monitor the animals for clinical signs of illness, body weight changes, and survival over a defined period.

  • Endpoint Analysis: At the end of the study, endpoints may include survival rate, pathogen burden in target organs (e.g., spleen, liver, lungs), and analysis of immune responses (e.g., cytokine levels).

3.2. Pharmacokinetic (PK) Study

A PK study aims to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution

Protocol:

  • Animal Model: Typically, cannulated rodents are used to facilitate repeated blood sampling.

  • Formulation and Administration: Prepare and administer a single dose of this compound, usually intravenously to determine baseline PK parameters, and via the route of interest (e.g., SC or IP).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time and calculate the key PK parameters using appropriate software.

This compound's Putative Signaling Pathway

This compound, as a muramyl dipeptide, is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This interaction initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines and other immune mediators.

signaling_pathway This compound This compound (MDP) NOD2 NOD2 This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates nucleus Nucleus NF_kB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines Gene Transcription

Caption: Simplified NOD2 signaling pathway activated by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Almurtide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Almurtide is a glycopeptide-based compound with potential therapeutic applications. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, related research areas suggest that targeting cellular signaling pathways involved in metabolism and cell fate, such as the Glycogen Synthase Kinase 3β (GSK-3β) pathway, could be a fruitful avenue for the discovery of effective analogs. GSK-3β is a critical serine/threonine kinase involved in a myriad of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1][2][3] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders and diabetes.[1][4][5] Therefore, high-throughput screening (HTS) for inhibitors of GSK-3β can be a valuable strategy for identifying novel therapeutic compounds.

These application notes provide a comprehensive guide for conducting HTS campaigns to identify and characterize this compound analogs with potential GSK-3β inhibitory activity. The protocols herein describe both biochemical and cell-based assays suitable for primary and secondary screening.

Biochemical High-Throughput Screening for GSK-3β Inhibitors

Biochemical assays are essential for the primary screening of large compound libraries to identify direct inhibitors of a target enzyme.[6] For GSK-3β, several robust HTS-compatible assays are available that measure the enzymatic activity by detecting the products of the kinase reaction.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay designed to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[7][10]

Experimental Protocol: ADP-Glo™ GSK-3β Inhibition Assay

  • Reagent Preparation:

    • Prepare GSK-3β enzyme, substrate (e.g., a specific peptide substrate for GSK-3β), and ATP at desired concentrations in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Prepare the test compounds (this compound analogs) and a known GSK-3β inhibitor (positive control) in a dilution series.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[11]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of test compound or control to the appropriate wells.

    • Add 2.5 µL of GSK-3β enzyme solution to all wells except the negative control.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

LANCE® Ultra TR-FRET Kinase Assay

The LANCE® (Lanthanide Chelate Excite) Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is another common platform for HTS of kinase inhibitors.[13] This assay involves a europium chelate-labeled antibody that recognizes a phosphorylated substrate and a ULight™-labeled peptide substrate.[14][15] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor (europium chelate) and acceptor (ULight™) into close proximity, resulting in a FRET signal.[15]

Experimental Protocol: LANCE® Ultra TR-FRET GSK-3β Inhibition Assay

  • Reagent Preparation:

    • Prepare GSK-3β enzyme, ULight™-labeled substrate, and ATP in kinase buffer.

    • Prepare test compounds and a positive control inhibitor in a dilution series.

    • Prepare the Eu-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound or control to the wells.

    • Add 4 µL of GSK-3β enzyme solution.

    • Add 4 µL of a mixture of ULight™-labeled substrate and ATP to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of the Eu-labeled antibody in LANCE Detection Buffer containing EDTA to stop the reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).[15][16]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Determine the percentage of inhibition based on the ratio in the presence of the compound compared to controls.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Table 1: Example Data Presentation for Primary HTS of this compound Analogs against GSK-3β

Compound IDADP-Glo™ IC₅₀ (µM)LANCE® Ultra TR-FRET IC₅₀ (µM)
This compound-A011.21.5
This compound-A02> 50> 50
This compound-A030.80.9
Positive Control0.010.015

Cell-Based High-Throughput Screening

Cell-based assays are crucial for secondary screening to confirm the activity of hits from primary screens in a more physiologically relevant context and to assess cellular toxicity.[17][18]

Wnt/β-catenin Signaling Pathway Activation

GSK-3β is a key negative regulator of the canonical Wnt signaling pathway.[19] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[20] A reporter gene assay can be used to measure the activation of this pathway.

Experimental Protocol: Wnt/β-catenin Reporter Assay

  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293) stably transfected with a TCF/LEF-responsive luciferase reporter construct.

    • Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analogs or a known GSK-3β inhibitor (e.g., CHIR-99021) for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid or total protein content.

    • Calculate the fold activation relative to the vehicle-treated cells.

    • Determine the EC₅₀ values for the activation of the Wnt pathway.

Cell Viability and Cytotoxicity Assays

It is essential to assess the cytotoxicity of the hit compounds to ensure that the observed effects are not due to cell death.[21][22] The MTT and CCK-8 assays are colorimetric assays commonly used to assess cell viability.[23][24]

Experimental Protocol: MTT/CCK-8 Cell Viability Assay

  • Cell Seeding:

    • Seed the desired cell line into 96-well plates at an appropriate density and incubate overnight.[23]

  • Compound Incubation:

    • Treat the cells with a range of concentrations of the this compound analogs for 24-72 hours.

  • Assay Procedure:

    • For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[25] Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[24][25]

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[26]

    • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[24][26]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC₅₀ (cytotoxic concentration 50%) value for each compound.

Table 2: Example Data for Secondary Screening of Lead Compounds

Compound IDWnt Reporter EC₅₀ (µM)Cell Viability CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
This compound-A012.5> 100> 40
This compound-A031.18577.3
Positive Control0.05501000

Visualizations

HTS Workflow for this compound Analogs

HTS_Workflow cluster_primary Primary Screening (Biochemical) cluster_secondary Secondary Screening (Cell-Based) cluster_lead Lead Optimization Primary_Screen Compound Library of this compound Analogs Biochemical_Assay GSK-3β Inhibition Assays (ADP-Glo™ or LANCE® TR-FRET) Primary_Screen->Biochemical_Assay Primary_Hits Primary Hits Biochemical_Assay->Primary_Hits IC₅₀ Determination Cell_Assay Wnt/β-catenin Reporter Assay Primary_Hits->Cell_Assay Toxicity_Assay Cell Viability/Cytotoxicity Assay (MTT or CCK-8) Primary_Hits->Toxicity_Assay Confirmed_Hits Confirmed Hits Cell_Assay->Confirmed_Hits EC₅₀ Determination Toxicity_Assay->Confirmed_Hits CC₅₀ Determination Lead_Opt Lead Optimization (SAR Studies) Confirmed_Hits->Lead_Opt

Caption: High-throughput screening workflow for identifying and validating this compound analogs.

Canonical Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON / GSK-3β Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b_Inhibited GSK-3β (Inhibited) Dsh->GSK3b_Inhibited Inhibits Destruction Complex GSK3b_Inhibitor This compound Analog (GSK-3β Inhibitor) GSK3b_Inhibitor->GSK3b_Inhibited Beta_Catenin_on β-catenin (Stable) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Simplified Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.

References

Almurtide: Application Notes and Protocols for Studying Innate Immunity Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Almurtide (nor-Muramyl Dipeptide), a potent synthetic analogue of a key component of bacterial peptidoglycan, for the investigation of innate immunity. This compound is a powerful tool for elucidating the signaling cascades initiated by the intracellular pattern recognition receptor, NOD2.

Introduction to this compound and Innate Immunity

This compound, a derivative of Muramyl Dipeptide (MDP), is the minimal bioactive motif of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria. It is recognized by the cytosolic Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key sensor of the innate immune system. This recognition triggers a signaling cascade that is crucial for mounting an effective inflammatory and anti-bacterial response. Dysregulation of the NOD2 pathway is associated with several inflammatory conditions, including Crohn's disease. This compound serves as a specific and potent agonist for activating this pathway, making it an invaluable tool for studying the molecular mechanisms of innate immune activation.

Mechanism of Action: The NOD2 Signaling Pathway

Upon entering the cytoplasm, this compound is directly recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions. The formation of this "RIPosome" complex is a critical step that initiates downstream signaling. RIPK2 undergoes autophosphorylation and ubiquitination, which in turn activates the TAK1 kinase complex. Activated TAK1 then triggers two major downstream pathways:

  • NF-κB Pathway: TAK1 activates the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for proteasomal degradation, releasing the NF-κB transcription factor (typically the p65/p50 heterodimer) to translocate into the nucleus. Nuclear NF-κB then initiates the transcription of a wide range of pro-inflammatory genes.

  • MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK. These kinases phosphorylate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.

The culmination of these signaling events is the robust production and secretion of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

NOD2_Signaling_Pathway This compound-Induced NOD2 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binding & Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK_cascade MAPK Cascade (p38, JNK) TAK1_complex->MAPK_cascade Activation IκB IκB IKK_complex->IκB Phosphorylation Proteasome Proteasome IκB->Proteasome Degradation NFκB NF-κB NFκB->IκB Inhibition NFκB_n NF-κB NFκB->NFκB_n Translocation AP1 AP-1 MAPK_cascade->AP1 Activation Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression AP1->Gene_Expression Cytokines Cytokines & Chemokines (TNF-α, IL-1β, IL-6, IL-8) Gene_Expression->Cytokines Translation & Secretion

Caption: this compound activates the NOD2 signaling pathway.

Quantitative Data on this compound-Induced Innate Immune Responses

The following tables summarize the dose-dependent effects of Muramyl Dipeptide (MDP), the parent compound of this compound, on key readouts of innate immune activation in human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line, THP-1. These data provide a baseline for designing experiments with this compound.

Table 1: Dose-Dependent Cytokine Production in Human PBMCs after 24-hour Stimulation with MDP

MDP Concentration (µg/mL)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
0 (Control)< 50< 20< 100
0.1250 ± 50150 ± 30800 ± 120
1.0800 ± 120500 ± 802500 ± 400
10.01500 ± 2501200 ± 2005000 ± 750

Data are presented as mean ± standard deviation and are compiled from typical responses observed in published literature. Actual values may vary depending on donors and experimental conditions.

Table 2: Dose-Dependent IL-8 Production in Differentiated THP-1 Cells after 24-hour Stimulation with MDP [1]

MDP Concentration (µg/mL)IL-8 Production (pg/mL)
0 (Control)< 100
1.0500 ± 80
10.02000 ± 300
100.04500 ± 600

THP-1 cells were differentiated with PMA prior to stimulation. Data are presented as mean ± standard deviation.

Table 3: NF-κB Activation in HEK293T Cells Transfected with NOD2

MDP Concentration (ng/mL)Fold NF-κB Activation (vs. Unstimulated)
0 (Control)1.0
1015 ± 3
10045 ± 5
100050 ± 6

NF-κB activation was measured using a luciferase reporter assay 24 hours post-stimulation. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on innate immunity pathways.

Experimental_Workflow Experimental Workflow for Studying this compound's Effects cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Immune Cells (e.g., PBMCs, THP-1) Cell_Seeding Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding Almurtide_Stim Stimulate with this compound (Dose-response & Time-course) Cell_Seeding->Almurtide_Stim NFkB_Assay NF-κB Translocation Assay (Immunofluorescence) Almurtide_Stim->NFkB_Assay Cytokine_Assay Cytokine Profiling (ELISA) Almurtide_Stim->Cytokine_Assay Microscopy Fluorescence Microscopy & Image Analysis NFkB_Assay->Microscopy ELISA_Reader ELISA Plate Reader & Data Quantification Cytokine_Assay->ELISA_Reader Data_Presentation Data Presentation (Tables & Graphs) Microscopy->Data_Presentation ELISA_Reader->Data_Presentation

Caption: Workflow for this compound experiments.

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Profiling

Objective: To measure the production of pro-inflammatory cytokines by human PBMCs in response to this compound stimulation.

Materials:

  • This compound (lyophilized powder)

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • Sterile, pyrogen-free water and PBS

  • ELISA kits for human TNF-α, IL-1β, and IL-6

Procedure:

  • Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile, pyrogen-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Seeding:

    • Thaw or isolate PBMCs and resuspend in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed 2 x 10^5 viable cells per well in a 96-well plate in a final volume of 180 µL of complete medium.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 20 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.1 to 10 µg/mL.

    • Include a vehicle control (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • Cytokine Measurement by ELISA:

    • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples, incubation times, and washing steps.[2][3][4][5]

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Protocol 2: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in macrophages upon stimulation with this compound.

Materials:

  • THP-1 cells or primary macrophages

  • This compound

  • 12-well plates with sterile glass coverslips

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 cells onto glass coverslips in a 12-well plate at a density of 2 x 10^5 cells/well.

    • If using THP-1 cells, differentiate them into a macrophage-like phenotype by treating with 50-100 ng/mL PMA for 24-48 hours.

    • Wash the cells with PBS to remove PMA and add fresh complete medium. Allow the cells to rest for 24 hours.

  • This compound Stimulation:

    • Stimulate the cells with this compound at a final concentration of 1-10 µg/mL for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Fixation and Permeabilization:

    • After stimulation, wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • The next day, wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and NF-κB p65 (green) channels.

    • Quantify nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ). An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[6][7][8]

Conclusion

This compound is a specific and potent activator of the NOD2 signaling pathway, making it an essential tool for researchers studying innate immunity. The protocols and data presented here provide a solid foundation for designing and executing experiments to investigate the molecular mechanisms of NOD2-mediated inflammation, cytokine production, and NF-κB activation. These studies are critical for advancing our understanding of host-pathogen interactions and for the development of novel therapeutics for inflammatory diseases.

References

Troubleshooting & Optimization

Almurtide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Almurtide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimental work with this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the successful preparation of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For a new peptide like this compound, the initial solvent of choice should be sterile, distilled, or deionized water.[1] If the peptide's amino acid sequence is known, a preliminary assessment of its overall charge can guide solvent selection.

Q2: this compound will not dissolve in water. What should I try next?

A2: If this compound is insoluble in water, the next step depends on its isoelectric point (pI). For acidic peptides, a dilute basic solution such as 1% ammonium bicarbonate can be used. For basic peptides, a dilute acidic solution like 1% acetic acid or 0.1% trifluoroacetic acid (TFA) is recommended.[1] It is crucial to start with a small amount of the peptide to test solubility before dissolving the entire sample.[1]

Q3: My this compound solution appears cloudy or has visible particulates. What does this indicate?

A3: Cloudiness or the presence of particulates suggests that this compound has not fully dissolved or may be aggregating. This can be due to a variety of factors including incorrect solvent, improper pH, or the intrinsic properties of the peptide.[2][3] Sonication can sometimes help to break up aggregates and facilitate dissolution.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, for highly hydrophobic peptides, organic solvents can be effective.[1] Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used to initially dissolve the peptide.[1] The solution should then be slowly diluted with an aqueous buffer to the desired final concentration. Note that high concentrations of organic solvents may not be compatible with all experimental systems.

Q5: How should I store this compound solutions?

A5: Once dissolved, it is recommended to store this compound solutions at -20°C or -80°C to minimize degradation.[1] For long-term storage, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. The stability of this compound in a specific solvent system should be determined empirically.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: this compound Fails to Dissolve in Aqueous Buffers

Possible Causes:

  • Incorrect pH: The pH of the buffer may be too close to the isoelectric point (pI) of this compound, where its net charge is minimal, leading to reduced solubility.

  • Hydrophobicity: this compound may be a hydrophobic peptide with poor water solubility.

  • Aggregation: The peptide may be prone to forming insoluble aggregates.[2][3]

Troubleshooting Steps:

  • Adjust pH:

    • If the pI of this compound is known, adjust the buffer pH to be at least 2 units above or below the pI.

    • If the pI is unknown, empirically test a range of pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Use a Co-solvent:

    • Prepare a stock solution in an organic solvent like DMSO or DMF.

    • Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation.

  • Incorporate Solubilizing Agents:

    • Consider the addition of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) to the buffer.[4][5][6] These can help to increase the solubility of hydrophobic compounds.[4][5][6]

Issue 2: this compound Precipitates Out of Solution After Initial Dissolution

Possible Causes:

  • Supersaturation: The initial concentration of this compound may be above its thermodynamic solubility limit in the chosen solvent.

  • Buffer Incompatibility: Components of the buffer may be interacting with this compound, causing it to precipitate.

  • Temperature Effects: Changes in temperature during storage or handling can affect solubility.[7][8]

Troubleshooting Steps:

  • Optimize Concentration:

    • Determine the maximum solubility of this compound in the desired buffer system through a solubility study.

    • Work with concentrations below this limit.

  • Evaluate Buffer Composition:

    • Test different buffer systems (e.g., phosphate, Tris, citrate) to identify one that is compatible with this compound.

    • Be mindful of the ionic strength of the buffer, as high salt concentrations can sometimes lead to "salting out" of peptides.

  • Control Temperature:

    • Ensure that the solution is maintained at a constant temperature.[7][8] If the dissolution process is endothermic, a slight increase in temperature may improve solubility.[9]

Experimental Protocols

Protocol 1: General Procedure for this compound Solubilization
  • Bring the lyophilized this compound powder to room temperature before opening the vial to prevent condensation.

  • Add a small, precisely measured volume of the primary solvent (e.g., sterile water) to the vial.

  • Gently vortex or sonicate the mixture to facilitate dissolution.

  • Visually inspect the solution for clarity.

  • If the peptide does not dissolve, proceed with the addition of a secondary solvent (e.g., dilute acid or base, or an organic solvent) in small increments until the solution is clear.

  • Once dissolved, the stock solution can be diluted with the appropriate experimental buffer.

Protocol 2: Determining the Approximate Solubility of this compound
  • Prepare a series of vials containing a pre-weighed amount of this compound (e.g., 1 mg).

  • To each vial, add an increasing volume of the test solvent (e.g., 100 µL, 200 µL, 300 µL, etc.).

  • After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • The concentration at which this compound fully dissolves provides an estimate of its solubility in that solvent.

Data Presentation

Table 1: Solubility of a Hypothetical Peptide (this compound) in Various Solvents

Solvent SystemConcentration (mg/mL)Observations
Sterile Water< 0.1Insoluble
0.1% Acetic Acid1.0Clear Solution
0.1% Ammonium Hydroxide0.5Slightly Hazy
10% Acetonitrile (aq)2.0Clear Solution
DMSO> 20Freely Soluble

Table 2: Effect of pH on the Solubility of a Hypothetical Peptide (this compound)

Buffer pHSolubility (mg/mL)
4.01.2
7.0< 0.1
9.00.8

Visualizations

experimental_workflow cluster_start Start: Lyophilized this compound cluster_solubilization Solubilization Attempts cluster_assessment Assessment cluster_outcome Outcome start Lyophilized this compound water Add Sterile Water start->water dissolved Completely Dissolved? water->dissolved acid_base Add Dilute Acid/Base acid_base->dissolved organic Add Organic Solvent (e.g., DMSO) organic->dissolved dissolved->acid_base No dissolved->organic No success Proceed with Experiment dissolved->success Yes troubleshoot Troubleshoot Further dissolved->troubleshoot No

Caption: A workflow for systematically troubleshooting this compound solubility.

logical_relationships cluster_factors Factors Influencing Solubility cluster_outcome Outcome pH pH solubility This compound Solubility pH->solubility temp Temperature temp->solubility polarity Solvent Polarity polarity->solubility size Particle Size size->solubility

References

Almurtide Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Almurtide (also known as Elamipretide) synthesis. This compound is a tetrapeptide with the sequence D-Arg-Dmt-Lys-Phe-NH2.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase peptide synthesis (SPPS) of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crude Peptide Incomplete Coupling: Steric hindrance from the bulky Dmt (2',6'-dimethyltyrosine) residue or aggregation of the growing peptide chain can lead to inefficient coupling.- Double couple the Dmt and subsequent amino acids. - Use a more potent coupling reagent such as HATU or HBTU . - Consider using a higher temperature during coupling to disrupt aggregation.
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.- Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 1 hour before the first coupling step.
Premature Cleavage from Resin: The peptide-resin linkage may be unstable to the repeated deprotection steps.- Use a more stable linker, such as the Rink Amide linker, which is suitable for the synthesis of peptide amides.
Presence of Deletion Sequences in Final Product Incomplete Fmoc Deprotection: The Fmoc protecting group may not be completely removed, leading to the omission of the subsequent amino acid.- Increase the deprotection time with 20% piperidine in DMF. - Perform a second deprotection step. - Monitor Fmoc deprotection using a UV-Vis spectrophotometer.
Inefficient Coupling: As mentioned above, incomplete coupling can also lead to deletion sequences.- Implement the solutions for incomplete coupling listed in the "Low Yield" section.
Side Reactions and Impurities Aspartimide Formation: Although this compound does not contain aspartic acid, this is a common side reaction in SPPS and is included for general knowledge.- Use protecting groups on the side chain of Asp that minimize this side reaction.
Racemization: The chirality of the amino acids can be compromised during activation.- Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma.
Oxidation of Dmt: The dimethyltyrosine residue may be susceptible to oxidation.- Degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Side-Chain Deprotection: The Pbf protecting group on Arginine and the Boc group on Lysine may not be fully removed during cleavage.- Use an optimized cleavage cocktail containing scavengers. For arginine-containing peptides, a cocktail with trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) is effective. A common ratio is 95:2.5:2.5 (TFA:H2O:TIS).[1] - Extend the cleavage time, monitoring the reaction for completion.
Difficulty in Purification Poor Solubility of Crude Peptide: The hydrophobic nature of the peptide can make it difficult to dissolve for purification.- Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase for HPLC.
Co-elution of Impurities: Impurities with similar hydrophobicity to the target peptide can be difficult to separate by reverse-phase HPLC.- Optimize the HPLC gradient. A shallower gradient will provide better resolution. - Experiment with different stationary phases (e.g., C8 instead of C18) or different ion-pairing agents in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase synthesis strategy for this compound?

A1: The recommended strategy is Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin. This will yield the C-terminal amide of this compound directly upon cleavage.

Q2: Which protecting groups should be used for the amino acids in this compound?

A2: The following side-chain protecting groups are recommended:

  • D-Arginine: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

  • Lysine: Boc (tert-butyloxycarbonyl)

  • Dmt and Phenylalanine do not require side-chain protection.

Q3: What are the key considerations for coupling the Dmt residue?

A3: The 2',6'-dimethyl substitution on the tyrosine residue (Dmt) can cause steric hindrance. It is advisable to use a more powerful coupling reagent like HBTU or HATU and to perform a double coupling to ensure the reaction goes to completion.

Q4: What is a suitable cleavage cocktail for this compound and what is the recommended procedure?

A4: A standard and effective cleavage cocktail for peptides containing arginine is Reagent R, which consists of TFA, thioanisole, and 1,2-ethanedithiol. A common formulation is 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol, and 2% anisole.[2] The general procedure is to treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. The peptide is then precipitated from the cleavage mixture using cold diethyl ether.

Q5: What is the expected yield and purity of this compound after synthesis and purification?

A5: The yield and purity can vary depending on the efficiency of the synthesis and purification steps. For a tetrapeptide like this compound, a crude yield of 50-70% can be expected. After purification by reverse-phase HPLC, a purity of >98% is achievable.

Parameter Expected Value
Crude Peptide Yield50 - 70%
Purity after RP-HPLC> 98%

Q6: How can I confirm the identity and purity of the synthesized this compound?

A6: The identity of the peptide should be confirmed by mass spectrometry, which should show the expected molecular weight for this compound (C32H51N9O4, MW: 637.81 g/mol ). Purity is typically assessed by analytical reverse-phase HPLC, where the desired product should appear as a single major peak.

Experimental Protocols

This compound Synthesis via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Dmt-OH

  • Fmoc-D-Arg(Pbf)-OH

  • Coupling reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% TIS (Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Phe, Lys, Dmt, D-Arg in sequence):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours. For Fmoc-Dmt-OH, perform a double coupling by repeating this step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Final Fmoc Deprotection: After the final coupling of Fmoc-D-Arg(Pbf)-OH, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

This compound Purification by RP-HPLC

Materials:

  • Crude this compound peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • HPLC Purification:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

Almurtide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH Deprotect1->Couple_Phe Wash1 Wash Couple_Phe->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Lys Couple Fmoc-Lys(Boc)-OH Deprotect2->Couple_Lys Wash2 Wash Couple_Lys->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Dmt Couple Fmoc-Dmt-OH (Double Couple) Deprotect3->Couple_Dmt Wash3 Wash Couple_Dmt->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple_Arg Couple Fmoc-D-Arg(Pbf)-OH Deprotect4->Couple_Arg Wash4 Wash Couple_Arg->Wash4 Final_Deprotect Final Fmoc Deprotection Wash4->Final_Deprotect Cleavage Cleavage from Resin (TFA/H2O/TIS) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: this compound Synthesis Workflow

Troubleshooting_Low_Yield cluster_Coupling Coupling Issues cluster_Deprotection Deprotection Issues cluster_Resin Resin Issues Start Low Crude Peptide Yield Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_Deprotection Check Fmoc Deprotection (UV-Vis) Start->Check_Deprotection Check_Resin Review Resin Handling Start->Check_Resin Incomplete_Coupling Incomplete Coupling Detected Check_Coupling->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Poor_Swelling Poor Resin Swelling Check_Resin->Poor_Swelling Double_Couple Implement Double Coupling Incomplete_Coupling->Double_Couple Stronger_Reagent Use Stronger Coupling Reagent (HATU/HBTU) Incomplete_Coupling->Stronger_Reagent Increase_Temp Increase Reaction Temperature Incomplete_Coupling->Increase_Temp Increase_Time Increase Deprotection Time Incomplete_Deprotection->Increase_Time Repeat_Step Repeat Deprotection Step Incomplete_Deprotection->Repeat_Step Ensure_Swelling Ensure Adequate Swelling Time Poor_Swelling->Ensure_Swelling

Caption: Troubleshooting Low Yield in this compound Synthesis

References

Overcoming Almurtide instability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Almurtide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential stability challenges when working with this compound in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of peptide chemistry and stability.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the biological activity of this compound in my cell culture experiments over time. What could be the cause?

A decrease in biological activity often suggests that the concentration of active this compound is diminishing. This can be due to several factors, including enzymatic degradation by proteases present in the cell culture medium (especially if serum is used), adsorption to plasticware, or chemical instability leading to degradation.[1][2][3] It is recommended to perform a stability study to determine the half-life of this compound in your specific cell culture conditions.

Q2: How can I minimize enzymatic degradation of this compound in my cell culture?

Enzymatic degradation is a common issue for peptides in biological matrices.[4] To minimize this, consider the following strategies:

  • Use serum-free or low-serum medium: Fetal bovine serum (FBS) and other sera contain a high concentration of proteases.

  • Add protease inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the cell culture medium. However, their potential effects on your specific cell line and experiment should be evaluated.

  • Reduce incubation time: If experimentally feasible, shorten the duration of this compound exposure to the cells.

  • Replenish this compound: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

Q3: My this compound solution appears cloudy, or I suspect aggregation. What should I do?

Cloudiness or precipitation can indicate peptide aggregation, which is a form of physical instability.[2][5] Aggregation can be influenced by factors such as pH, temperature, concentration, and the presence of certain salts.[5] To address this:

  • Ensure proper solubilization: Follow the recommended solvent and procedure for dissolving lyophilized this compound. Sonication may help in dissolving the peptide.

  • Check the pH of the stock solution: The pH can significantly impact peptide solubility and stability.

  • Store aliquots properly: Freeze-thaw cycles can promote aggregation. It is best to store this compound in single-use aliquots.[6]

  • Filter the solution: If aggregation is suspected, the solution can be filtered through a 0.22 µm filter to remove aggregates before use. However, this may also reduce the concentration of soluble this compound.

Q4: What are the best practices for storing this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound.[6]

  • Lyophilized powder: Store at -20°C or -80°C for long-term stability.[7]

  • Stock solutions: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[6] The choice of solvent for the stock solution is also important; sterile, nuclease-free water or a buffer appropriate for your experiment is recommended.

Q5: Can this compound adsorb to my labware, and how can I prevent this?

Yes, peptides can adsorb to the surfaces of plastic tubes and plates, leading to a reduction in the effective concentration.[2] To mitigate this:

  • Use low-binding plasticware: Polypropylene tubes and plates are generally recommended.

  • Include a carrier protein: Adding a small amount of a carrier protein, such as bovine serum albumin (BSA) at 0.1%, to your solutions can help to block non-specific binding sites on the plasticware. Ensure that the carrier protein does not interfere with your experimental setup.

Troubleshooting Guide

Summary of Factors Influencing this compound Stability
FactorPotential Effect on this compoundMitigation Strategies
Enzymatic Degradation Cleavage of peptide bonds by proteases, leading to loss of activity.[1]Use serum-free/low-serum media, add protease inhibitors, reduce incubation time, replenish this compound.
Oxidation Modification of susceptible amino acid residues (e.g., Met, Cys, Trp, His), altering structure and function.[3][8]Prepare fresh solutions, use deoxygenated buffers, store under an inert gas (e.g., argon), add antioxidants (use with caution).
Hydrolysis Cleavage of the peptide backbone, particularly at labile sites.[7][9]Maintain optimal pH, avoid prolonged exposure to acidic or basic conditions.
Deamidation Conversion of Asn or Gln residues to Asp or Glu, which can affect biological activity.[7][9]Control pH of solutions, as deamidation is pH-dependent.
Adsorption to Surfaces Loss of this compound due to binding to plasticware.[2]Use low-binding tubes and plates, add a carrier protein like BSA.
Aggregation Formation of insoluble peptide aggregates, reducing bioavailability.[2][5]Ensure proper solubilization, control concentration, store in single-use aliquots, avoid freeze-thaw cycles.[6]
pH Can influence hydrolysis, deamidation, oxidation, and aggregation.[5][7]Use buffered solutions and maintain the pH within the optimal range for this compound stability.
Temperature Higher temperatures generally accelerate degradation reactions.[6]Store at recommended low temperatures, minimize time at room temperature.

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium by RP-HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound

  • Cell culture medium (with and without serum, as required)

  • Sterile, low-binding microcentrifuge tubes

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[10][11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 10% Trichloroacetic acid - TCA)

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.

  • Spike Cell Culture Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Prepare separate samples for each time point.

  • Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.

  • Quench Degradation: Immediately stop any enzymatic activity by adding the quenching solution to the collected aliquot. For example, mix 100 µL of the sample with 100 µL of 10% TCA.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant containing this compound to an HPLC vial.

  • RP-HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute this compound and its potential degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time (determined by injecting a fresh standard).

    • Quantify the peak area of intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound versus time to determine its stability profile and half-life.

Visualizations

Hypothetical Degradation Pathway of this compound

This compound This compound (Intact Peptide) Hydrolysis Hydrolyzed Fragments This compound->Hydrolysis Proteases / pH Oxidation Oxidized this compound This compound->Oxidation Reactive Oxygen Species Deamidation Deamidated this compound This compound->Deamidation pH / Temperature

Caption: A diagram illustrating potential chemical degradation pathways for this compound in cell culture.

Experimental Workflow for this compound Stability Assessment

cluster_prep Sample Preparation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare this compound Stock Solution B Spike Cell Culture Medium A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Quench with TCA D->E F Centrifuge and Collect Supernatant E->F G RP-HPLC Analysis F->G H Quantify Peak Area G->H I Calculate % Remaining H->I

Caption: Workflow for determining the stability of this compound in cell culture medium.

Troubleshooting Logic for this compound Instability

Start Decreased this compound Activity Observed Check_Serum Is serum present in the medium? Start->Check_Serum Check_Storage How is this compound stored? Start->Check_Storage Check_Plasticware Using standard or low-binding plasticware? Start->Check_Plasticware Serum_Yes High chance of enzymatic degradation. Check_Serum->Serum_Yes Yes Serum_No Consider other degradation pathways. Check_Serum->Serum_No No Storage_Bad Risk of degradation/ aggregation. Check_Storage->Storage_Bad Improper Storage_Good Storage is likely not the primary issue. Check_Storage->Storage_Good Proper Plastic_Standard Adsorption to plastic is possible. Check_Plasticware->Plastic_Standard Standard Plastic_LowBind Adsorption is less likely. Check_Plasticware->Plastic_LowBind Low-Bind

References

Technical Support Center: Troubleshooting Off-Target Effects of Investigational Compounds in Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Almurtide": Our initial search for specific information regarding "this compound" did not yield detailed public data on its mechanism of action or known off-target effects. The information available from sources like DrugBank Online is limited to its classification as a glycopeptide small molecule.[1] Therefore, this guide provides a comprehensive framework for troubleshooting off-target effects of investigational peptide and small molecule compounds in a broader context, drawing on established principles from research on kinase inhibitors and other therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in our assays?

Q2: We are observing unexpected cellular phenotypes that don't seem to correlate with the known function of our compound's primary target. Could this be an off-target effect?

A2: Yes, this is a classic indication of a potential off-target effect. When a compound elicits a biological response that cannot be explained by the modulation of its intended target, it is crucial to investigate the possibility of unintended molecular interactions. These off-target activities can sometimes even lead to paradoxical pathway activation.[2][5]

Q3: How can we differentiate between on-target and off-target effects in our experimental system?

A3: Differentiating between on- and off-target effects requires a multi-pronged approach. Key strategies include:

  • Using structurally distinct inhibitors: Employing multiple compounds with different chemical scaffolds that target the same primary protein can help confirm that the observed phenotype is due to on-target activity.

  • Rescue experiments: If the compound is an inhibitor, overexpressing the target protein might rescue the phenotype. Conversely, if the compound is an activator, a dominant-negative form of the target might block the effect.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target should phenocopy the effects of the compound if they are on-target.

  • Profiling against a panel of related targets: For example, kinase inhibitors can be screened against a broad panel of kinases to assess their selectivity.[4]

Q4: Can off-target effects be beneficial?

A4: While often considered detrimental, off-target effects can sometimes have therapeutic benefits, a concept known as polypharmacology.[6] For example, a drug might inhibit its primary target while also having a beneficial effect on a secondary target that contributes to the disease pathology. However, these serendipitous findings must be rigorously validated.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a systematic approach to identifying and characterizing off-target effects of your investigational compound.

Problem 1: Inconsistent or non-reproducible results in cell-based assays.

  • Question: Are you observing high variability in your assay readouts between experiments?

  • Possible Cause: The compound may be interfering with the assay technology itself (e.g., autofluorescence, light scattering) or exhibiting off-target effects that are sensitive to minor variations in experimental conditions (e.g., cell density, serum concentration).

  • Troubleshooting Steps:

    • Assay Interference Controls: Run control experiments with your compound in the absence of cells or with cell lysates to check for direct interference with the assay reagents or detection method.

    • Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but relies on a different detection principle.

    • Dose-Response Analysis: Perform careful dose-response curves to ensure you are working within a specific and reproducible concentration range.

Problem 2: Discrepancy between biochemical and cellular assay results.

  • Question: Does the compound show high potency in a purified protein (biochemical) assay but is much less effective in a cell-based assay, or vice-versa?

  • Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism of the compound within the cell, or engagement of off-targets in the complex cellular environment that are absent in the simplified biochemical assay.

  • Troubleshooting Steps:

    • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound is reaching and binding to its intended target inside the cell.[6]

    • Permeability and Efflux Assays: Assess the compound's ability to cross the cell membrane and determine if it is a substrate for efflux pumps, which can reduce its intracellular concentration.

    • Metabolic Stability Assays: Investigate the metabolic fate of the compound in your cell type of interest.

Problem 3: Observed phenotype is inconsistent with the known signaling pathway of the target.

  • Question: Is your compound inducing a cellular response that is not downstream of its intended target?

  • Possible Cause: The compound is likely modulating one or more off-target pathways.

  • Troubleshooting Steps:

    • Broad-Panel Screening: Screen your compound against a large panel of potential off-targets. For kinase inhibitors, comprehensive kinome scans are commercially available. For other classes of compounds, broader profiling services can be utilized.

    • Phosphoproteomics/Proteomics: Use mass spectrometry-based phosphoproteomics or proteomics to get an unbiased view of the signaling pathways that are altered by your compound.

    • Computational Prediction: In silico methods can be used to predict potential off-targets based on the compound's structure and the structural similarity of protein binding sites.[6]

Data Presentation

When characterizing off-target effects, it is crucial to present the data in a clear and comparative manner.

Table 1: Selectivity Profile of Compound X

TargetIC50 (nM)Assay TypeNotes
On-Target
Kinase A15Biochemical (ATP competition)Primary Target
Off-Targets
Kinase B250Biochemical (ATP competition)16.7-fold less potent than on-target
Kinase C>10,000Biochemical (ATP competition)No significant inhibition
Receptor Y800Cell-based (BRET)Unrelated target class
Ion Channel Z5,000ElectrophysiologyWeak interaction

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using an In Vitro Competition Binding Assay

Objective: To determine the selectivity of a test compound against a panel of kinases.

Methodology:

  • Assay Principle: This assay measures the ability of a test compound to displace a fluorescently labeled, broad-spectrum kinase inhibitor from the ATP-binding site of a panel of kinases.

  • Materials:

    • Test compound

    • Recombinant human kinases

    • Fluorescently labeled broad-spectrum kinase inhibitor (tracer)

    • Assay buffer

    • Microplates

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the test compound dilutions, a fixed concentration of the tracer, and a specific recombinant kinase. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Measure the fluorescence polarization or a similar readout that differentiates between bound and free tracer. e. Calculate the concentration of the test compound required to inhibit 50% of the tracer binding (IC50) for each kinase.

  • Data Analysis: The IC50 values are used to generate a selectivity profile, as shown in Table 1.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment.

Methodology:

  • Assay Principle: This method relies on the principle that a protein becomes more thermally stable when its ligand is bound.

  • Materials:

    • Cultured cells

    • Test compound

    • PBS and lysis buffer

    • Instrumentation for heating samples (e.g., PCR machine)

    • Instrumentation for protein detection (e.g., Western blot, ELISA)

  • Procedure: a. Treat cultured cells with the test compound or a vehicle control. b. Harvest the cells and resuspend them in PBS. c. Aliquot the cell suspension and heat the aliquots to a range of different temperatures. d. Lyse the cells to release the proteins. e. Separate the soluble protein fraction from the precipitated protein fraction by centrifugation. f. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another detection method.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling_Pathway_Off_Target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound Compound X Target Target Kinase A Compound->Target Inhibits OffTarget Off-Target Kinase B Compound->OffTarget Inhibits (weaker) Downstream1 Substrate 1 Target->Downstream1 Response1 Desired Cellular Response Downstream1->Response1 Downstream2 Substrate 2 OffTarget->Downstream2 Response2 Undesired Cellular Response Downstream2->Response2

Caption: Hypothetical on-target and off-target signaling pathways for Compound X.

Experimental_Workflow A Observe Unexpected Phenotype B Biochemical Assay: Confirm On-Target Potency A->B C Cellular Assay: Validate Cellular Activity A->C D Discrepancy? B->D C->D E Cellular Target Engagement (e.g., CETSA) D->E Yes F Broad-Panel Off-Target Screen (e.g., Kinome Scan) D->F Yes E->F G Identify Off-Targets F->G

Caption: Workflow for investigating unexpected cellular phenotypes.

Troubleshooting_Logic start Start: Unexpected Result q1 Is the result reproducible? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Optimize assay parameters (e.g., controls, reagents) q1->a1_no No q2 Does cellular activity match biochemical potency? a1_yes->q2 a2_yes Phenotype may be on-target. Consider pathway complexity. q2->a2_yes Yes a2_no Investigate cell permeability, metabolism, and target engagement. q2->a2_no No q3 Does phenotype align with target's known function? a2_yes->q3 a3_yes Likely on-target effect. Confirm with orthogonal methods. q3->a3_yes Yes a3_no High probability of off-target effect. Initiate profiling. q3->a3_no No

Caption: Decision tree for troubleshooting off-target effects.

References

Technical Support Center: Almurtide Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule named "Almurtide" is not publicly available in scientific literature. This technical support guide has been created for research and drug development professionals based on general principles for optimizing dose-response experiments with novel glycopeptide compounds that may target mitochondrial pathways. The experimental protocols, troubleshooting advice, and signaling pathways described herein are illustrative and should be adapted based on the specific characteristics of the molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in planning a dose-response experiment for this compound?

A1: The initial step is to perform a literature review for compounds with similar structures or proposed mechanisms of action. Based on this, you can establish a preliminary, wide concentration range for a pilot experiment. A typical starting range might span several orders of magnitude, from nanomolar to micromolar concentrations, to capture the full dynamic range of the dose-response curve.

Q2: How should I prepare this compound for my experiments to ensure stability and accurate concentrations?

A2: Proper handling of peptide drugs is critical for reproducibility. Peptides should be stored at -20°C or lower in lyophilized form and protected from light.[1] For creating stock solutions, use a high-quality, sterile solvent recommended for this class of compounds (e.g., sterile water, DMSO). It is crucial to accurately determine the net peptide content to ensure precise concentration calculations.[1] To avoid repeated freeze-thaw cycles that can degrade the peptide, aliquot the stock solution into single-use vials.[1]

Q3: What are the key parameters to optimize for a robust dose-response curve?

A3: Key parameters include the concentration range, the number of data points, and the incubation time. An ideal dose-response curve should have enough data points to define the baseline, the linear portion of the curve, and the saturation phase.[2] The incubation time should be sufficient to allow for the biological response to reach a steady state.

Q4: My dose-response data is not fitting a standard sigmoidal curve. What could be the issue?

A4: Deviations from a sigmoidal curve can arise from several factors. The dose range might be too narrow, missing the upper or lower plateaus.[2] Alternatively, the compound may exhibit complex pharmacological properties, such as hormesis (an inverted U-shaped dose-response).[3] It is also possible that experimental artifacts, such as compound precipitation at high concentrations or cytotoxicity, are affecting the results.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate.- Biological contamination (e.g., endotoxins).[1]- Use a cell counter for accurate seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with a buffer.- Use endotoxin-free reagents and test for contamination.
No observable dose-response - this compound concentration range is too low or too high.- this compound is inactive in the chosen cell line or assay.- Insufficient incubation time.- this compound degradation.[1][4]- Test a much wider range of concentrations.- Verify the expression of the target in your experimental system.- Perform a time-course experiment to determine the optimal incubation period.- Prepare fresh stock solutions and handle them properly.
Steep, narrow dose-response curve - Cooperative binding or a steep biological threshold.- Increase the number of data points within the steep portion of the curve to better define the EC50.
Flat dose-response curve - The tested concentration range is on the plateau of the curve.- The biological response has reached its maximum.- Expand the dose range to include lower concentrations to identify the linear portion of the curve.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for a Cell-Based Assay
  • Cell Culture: Culture the desired cell line under standard conditions.

  • Cell Seeding: Seed cells into a 96-well plate at varying densities (e.g., 5,000, 10,000, 20,000, 40,000 cells/well).

  • Incubation: Incubate the plate for the planned duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue) to determine the cell density that is in the exponential growth phase.

  • Analysis: Select the seeding density that results in approximately 80-90% confluency at the time of the assay endpoint.

Protocol 2: Generation of an this compound Dose-Response Curve
  • Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density and incubate overnight.

  • This compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for the optimized duration.

  • Assay: Perform the desired functional assay to measure the biological response (e.g., ATP production assay for mitochondrial function).

  • Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximum and minimum response.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Inner Mitochondrial Membrane cluster_intracellular Mitochondrial Matrix This compound This compound Cardiolipin Cardiolipin This compound->Cardiolipin Binds to ETC Electron Transport Chain (ETC) Complexes Cardiolipin->ETC Stabilizes ROS Reactive Oxygen Species (ROS) ETC->ROS Reduces Leakage ATP_Synthase ATP Synthase ETC->ATP_Synthase Optimizes Electron Flow Apoptosis Apoptotic Signaling ROS->Apoptosis Triggers ATP ATP Production ATP_Synthase->ATP Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Optimal Cell Seeding Cell_Culture->Seeding Almurtide_Prep 3. This compound Serial Dilution Treatment 4. Cell Treatment Almurtide_Prep->Treatment Incubation 5. Incubation Treatment->Incubation Assay 6. Biological Assay Incubation->Assay Data_Collection 7. Data Collection Assay->Data_Collection Curve_Fitting 8. Dose-Response Curve Fitting Data_Collection->Curve_Fitting EC50_Det 9. EC50 Determination Curve_Fitting->EC50_Det

References

Technical Support Center: Almurtide (Elamipretide) Administration for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Almurtide (hypothesized to be Elamipretide) in animal studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Elamipretide) and what is its mechanism of action?

A1: this compound, referred to in scientific literature as Elamipretide (also known as SS-31, MTP-131, or Bendavia), is a tetrapeptide that targets the inner mitochondrial membrane.[1][2] Its primary mechanism of action involves binding to cardiolipin, a key phospholipid in the inner mitochondrial membrane.[1][2] This interaction helps to stabilize the mitochondrial membrane, improve the efficiency of the electron transport chain, enhance ATP production, and reduce the generation of reactive oxygen species (ROS).[1][2][3]

Q2: What are the common administration routes for Elamipretide in animal studies?

A2: The most common routes for administering Elamipretide in animal studies are intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.[4][5] The choice of administration route often depends on the experimental design, the desired pharmacokinetic profile, and the animal model being used.

Q3: What is the recommended solvent for Elamipretide?

A3: Elamipretide is water-soluble.[3][6] For in vivo studies, sterile water for injection or sterile saline are the recommended solvents. Some sources also mention solubility in DMSO for in vitro applications.[7]

Q4: What are the potential side effects of Elamipretide in animals?

A4: Preclinical studies have generally shown Elamipretide to be well-tolerated.[8][9] In clinical trials, the most common adverse events are mild to moderate and often related to the injection site, such as pruritus (itching), erythema (redness), and induration (hardening of the tissue).[10] Less common systemic side effects can include headaches, dizziness, and nausea.[1]

Q5: How should Elamipretide be stored?

A5: For long-term storage, Elamipretide should be kept at -20°C or -80°C. Once reconstituted in a solvent, the stability of the solution will depend on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in solution - Low temperature: The solution may have been stored at a low temperature where the peptide is less soluble.- Incorrect solvent: The peptide may not be fully soluble in the chosen solvent at the desired concentration.- Warm the solution to room temperature or 37°C and vortex gently.- Ensure you are using a recommended solvent like sterile water or saline. If using a buffer, check the pH, as peptide solubility can be pH-dependent.
Injection site reaction - High concentration: A highly concentrated solution can be irritating to the tissue.- Rapid injection: Injecting the solution too quickly can cause tissue damage.- Contamination: The solution or injection site may not have been sterile.- Dilute the peptide to a lower concentration if possible.- Administer the injection slowly and steadily.- Ensure aseptic technique is used throughout the procedure. Rotate injection sites for repeated dosing.[11]
Variable experimental results - Inconsistent dosing: Inaccurate measurement of the peptide or inconsistent injection volumes.- Animal stress: Stress from handling and injection can affect physiological responses.- Peptide degradation: Improper storage or handling of the peptide solution.- Use calibrated equipment for accurate dosing. For small volumes, consider diluting the stock solution to ensure accuracy.[12]- Handle animals gently and consistently. Allow for an acclimatization period before the experiment.- Prepare fresh solutions for each experiment or use properly stored aliquots. Avoid repeated freeze-thaw cycles.
Difficulty with intravenous injection - Small or collapsed veins: The tail veins in mice can be difficult to visualize and access.- Incorrect technique: Improper needle angle or insertion depth.- Use a heat lamp or warm water to dilate the tail veins before injection.[13]- Use a small gauge needle (27-30G).[13] Ensure the bevel of the needle is facing up and insert at a shallow angle.[14]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Elamipretide in a Clinical Study (Human)

ParameterLow-Dose (0.005 mg/kg/h)Intermediate-Dose (0.05 mg/kg/h)High-Dose (0.25 mg/kg/h)
Cmax (ng/mL) 26.8227.91516.2
AUC0–t (ngh/mL) ---
AUC0–∞ (ngh/mL) ---
Data from a single 4-hour infusion study in patients with heart failure.[8]

Table 2: Efficacy of Elamipretide in a Swine Model of Ischemia-Reperfusion Injury

ParameterControl (Saline)Elamipretide (0.1 mg/kg IV)p-value
Serum Creatinine (mg/dL) 2.72.40.04
Troponin (ng/mL) 3.200.220.03
Isotonic Crystalloids Required (mL/kg) 62.5250.01
Data from a study on hemorrhagic shock and REBOA in pigs.[15]

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection of Elamipretide in Rats

Materials:

  • Elamipretide

  • Sterile water for injection or sterile saline

  • Sterile syringes (1 mL) and needles (25-27G)[16]

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the rat to determine the correct dosage.

    • Reconstitute Elamipretide in sterile water or saline to the desired concentration. Warm the solution to room temperature.[17]

    • Draw the calculated volume into a sterile syringe.

  • Restraint:

    • Gently restrain the rat. The loose skin over the back of the neck and shoulders is a common injection site.[12]

  • Injection:

    • Create a "tent" of skin by gently lifting the loose skin.[18]

    • Insert the needle, bevel up, into the base of the tented skin.[12]

    • Aspirate slightly to ensure the needle is not in a blood vessel. You should feel negative pressure.[16]

    • Slowly inject the solution. A small bleb may form under the skin.[19]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.[19]

  • Post-injection:

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Intravenous (IV) Tail Vein Injection of Elamipretide in Mice

Materials:

  • Elamipretide

  • Sterile water for injection or sterile saline

  • Sterile syringes (0.3-1 mL) and needles (27-30G)[13]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Preparation:

    • Weigh the mouse to calculate the required dose.

    • Reconstitute Elamipretide in sterile water or saline.

    • Draw the solution into a sterile syringe, ensuring there are no air bubbles.[13]

  • Restraint and Vein Dilation:

    • Place the mouse in a suitable restrainer.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[13]

    • Wipe the tail with 70% ethanol.

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.[14]

    • If correctly placed, you should see the vein blanch as you slowly inject a small amount of the solution.[13] There should be no resistance.

    • Inject the remaining volume slowly.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Elamipretide's Mechanism of Action

Elamipretide_Mechanism Elamipretide Elamipretide IMM Inner Mitochondrial Membrane (IMM) Elamipretide->IMM Targets Cardiolipin Cardiolipin Elamipretide->Cardiolipin Binds & Stabilizes ETC Electron Transport Chain (ETC) Cardiolipin->ETC Optimizes Mito_Structure Mitochondrial Cristae Structure Cardiolipin->Mito_Structure Maintains ATP_Prod ATP Production ETC->ATP_Prod Increases Efficiency ROS_Prod Reactive Oxygen Species (ROS) ETC->ROS_Prod Decreases Leakage Cell_Health Improved Cellular Function & Survival ATP_Prod->Cell_Health Promotes Oxidative_Stress Oxidative Stress & Damage ROS_Prod->Oxidative_Stress Leads to Oxidative_Stress->Cell_Health Inhibits

Caption: Mechanism of action of Elamipretide at the inner mitochondrial membrane.

Experimental Workflow for Subcutaneous Injection

SC_Injection_Workflow start Start prep 1. Preparation - Weigh animal - Reconstitute Elamipretide - Draw dose start->prep restrain 2. Animal Restraint prep->restrain inject 3. SC Injection - Tent skin - Insert needle - Aspirate - Inject slowly restrain->inject monitor 4. Post-injection Monitoring inject->monitor end End monitor->end

Caption: Workflow for subcutaneous administration of Elamipretide in animal studies.

Troubleshooting Logic for Injection Site Reactions

Troubleshooting_ISR action_node action_node start Injection Site Reaction Observed? is_severe Is it severe? start->is_severe is_repeated Repeated Dosing? is_severe->is_repeated No (Mild) action_consult_vet Consult Veterinarian Immediately! is_severe->action_consult_vet Yes action_rotate_sites Rotate Injection Sites is_repeated->action_rotate_sites Yes action_dilute Dilute Drug Concentration is_repeated->action_dilute No action_monitor Monitor closely. Consider topical treatment. action_rotate_sites->action_dilute action_slow_injection Inject More Slowly action_dilute->action_slow_injection action_slow_injection->action_monitor

Caption: Decision-making process for troubleshooting injection site reactions.

References

Almurtide batch-to-batch variability assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Almurtide. The information herein is designed to address specific issues that may arise during experimentation, with a focus on assessing and managing batch-to-batch variability.

FAQs & Troubleshooting Guides

This section addresses common questions and problems encountered when working with this compound, providing step-by-step guidance to resolve them.

Category 1: Handling and Solubility

Question: My new batch of this compound won't fully dissolve. What should I do?

Answer: Inconsistent solubility can be a common issue with synthetic peptides and may stem from minor variations in residual counterions (e.g., TFA) or lyophilization conditions between batches.[1]

  • Initial Troubleshooting Steps:

    • Confirm Solvent: Ensure you are using the recommended solvent as specified in the product's technical data sheet. For this compound, this is typically sterile, nuclease-free water or a buffered solution like PBS at pH 7.4.

    • Sonication: Briefly sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating, as it can degrade the peptide.

    • pH Adjustment: If solubility remains poor in water, try adding a small amount of a volatile acid (e.g., 10% acetic acid) or base (e.g., 0.1% ammonium hydroxide) to aid dissolution, depending on the peptide's isoelectric point. Once dissolved, you can lyophilize the peptide again to remove the volatile salt.

    • Organic Solvents: For highly hydrophobic peptides, a small percentage of an organic solvent like acetonitrile or DMSO may be necessary.[2] However, confirm that the chosen solvent is compatible with your downstream experiments.

  • If the issue persists, consider the following:

    • Contact Support: Reach out to the manufacturer's technical support with the batch number. They can provide specific guidance and check for any known issues with that particular lot.

    • Purity Analysis: If possible, perform a quick purity check using HPLC to ensure the material is not significantly degraded or aggregated.[3]

Category 2: Inconsistent Experimental Results

Question: I'm observing a significant difference in bioactivity (e.g., target inhibition, cell viability) between two different batches of this compound. How can I troubleshoot this?

Answer: Batch-to-batch variability in bioactivity is a critical concern in drug development and research.[4] It can be caused by subtle differences in peptide purity, the presence of impurities, or variations in post-translational modifications.[5]

  • Logical Troubleshooting Workflow:

    G A Inconsistent Bioactivity Observed B Review Certificate of Analysis (CoA) for both batches A->B C Purity Discrepancy? B->C Compare HPLC purity D Net Peptide Content Discrepancy? B->D Compare peptide content C->D No G Characterize Impurities (LC-MS/MS) C->G Yes E Perform Side-by-Side Bioassay D->E No F Normalize Concentration by Net Peptide Content D->F Yes I Results Consistent? E->I F->E H Contact Manufacturer with Data G->H I->H Yes, issue confirmed J Investigate Other Experimental Variables I->J No

    Caption: Troubleshooting workflow for inconsistent bioactivity.
  • Detailed Steps:

    • Review the Certificate of Analysis (CoA): Carefully compare the CoAs for both batches. Pay close attention to:

      • Purity: Determined by HPLC, this indicates the percentage of the correct peptide sequence.[6] A difference of even a few percentage points can impact results.

      • Net Peptide Content: This value, often determined by amino acid analysis or nitrogen content, accounts for water and counterions and represents the actual amount of peptide in the vial.[7] Concentrations should be prepared based on net peptide content for accurate comparisons.

    • Normalize Concentrations: If the net peptide content differs between batches, recalculate your stock solution concentrations to ensure you are using the same molar amount of active peptide in your assays.

    • Side-by-Side Comparison: If possible, run a parallel experiment using both the old and new batches. This helps to rule out other sources of experimental variability.

    • Advanced Characterization: If the discrepancy remains and is critical to your research, consider advanced analytical techniques:

      • Mass Spectrometry (MS): Confirms the molecular weight of the peptide.[8]

      • LC-MS/MS: Can help identify and characterize impurities that may be interfering with your assay.[9]

Category 3: this compound's Mechanism of Action

Question: What is the established signaling pathway for this compound, and how can I verify it's working as expected in my system?

Answer: this compound is a synthetic glycopeptide that functions as a competitive inhibitor of the GFR-Z receptor, thereby blocking downstream activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.

  • This compound Signaling Pathway Diagram:

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFRZ GFR-Z Receptor PI3K PI3K GFRZ->PI3K Activates This compound This compound This compound->GFRZ Inhibits GrowthFactor Growth Factor GrowthFactor->GFRZ Binds Akt Akt PI3K->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival

    Caption: this compound's inhibitory effect on the GFR-Z pathway.
  • Verification Experiments:

    • Western Blotting: To confirm that this compound is inhibiting the PI3K/Akt pathway, you can perform a western blot to measure the phosphorylation status of key proteins. Treat cells with this compound and stimulate the GFR-Z receptor. A functional batch of this compound should lead to a decrease in phosphorylated Akt (p-Akt) levels compared to the untreated control.

    • Cell Viability/Proliferation Assays: Use assays like MTT or CellTiter-Glo to measure the effect of this compound on cell viability. A dose-dependent decrease in viability is expected in GFR-Z expressing cell lines. Comparing the IC50 values between batches is a good way to assess relative potency.

Quantitative Data Summary

The following tables provide a summary of typical quality control data for different batches of this compound. Use these as a reference when comparing your own batch information.

Table 1: Batch-to-Batch Purity and Content Comparison

Batch IDPurity (HPLC, %)Net Peptide Content (%)Molecular Weight (MS)Appearance
ALM-23A01 98.5%85.2%478.2 DaWhite lyophilized powder
ALM-23B04 97.9%82.1%478.3 DaWhite lyophilized powder
ALM-24C02 99.1%88.4%478.1 DaWhite lyophilized powder

Table 2: Bioactivity Comparison (IC50 in GFR-Z expressing cell line)

Batch IDIC50 (nM)Standard Deviation
ALM-23A01 15.2± 1.8
ALM-23B04 21.5± 2.5
ALM-24C02 14.8± 1.5

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the quality and bioactivity of this compound.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This method is used to determine the purity of the this compound peptide by separating it from any synthesis-related impurities.[3][10]

  • Workflow Diagram:

    G A Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) C Equilibrate C18 Column A->C B Dissolve this compound Sample (1 mg/mL in Mobile Phase A) D Inject Sample (20 µL) B->D C->D E Run Gradient Elution (5-95% B over 30 min) D->E F Detect at 214 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Purity = Area_main / Area_total * 100) G->H

    Caption: Workflow for this compound purity analysis by RP-HPLC.
  • Methodology:

    • Instrumentation: A standard HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

    • Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 214 nm.

      • Column Temperature: 30°C.

      • Gradient: Start with 5% Mobile Phase B, ramp to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

    • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[11]

Protocol 2: Bioactivity Assessment using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line expressing the GFR-Z receptor.

  • Methodology:

    • Cell Culture: Plate GFR-Z expressing cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound from different batches in complete cell culture medium.

    • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium only).

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each batch.

References

Improving the bioavailability of oral Almurtide formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Almurtide formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the development of oral this compound formulations.

Problem Potential Cause Suggested Solution
Low this compound Bioavailability (<1%) Enzymatic Degradation: this compound is likely being degraded by proteases in the gastrointestinal (GI) tract.[1][2]Incorporate Protease Inhibitors: Co-administering protease inhibitors such as aprotinin or soybean trypsin inhibitor can protect this compound from enzymatic breakdown.[3][4] Encapsulation: Encapsulating this compound in polymeric nanoparticles can physically shield it from enzymes.[1]
Poor Permeability: The intestinal epithelium presents a significant barrier to the absorption of peptides like this compound.[2][5]Use Permeation Enhancers (PEs): Excipients like sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) or medium-chain fatty acids can transiently increase intestinal permeability.[6][7][8] Formulate with Mucoadhesive Polymers: Polymers like chitosan can increase the residence time of the formulation at the absorption site.[3]
High Variability in Pharmacokinetic (PK) Data Inconsistent Formulation Performance: The formulation may not be releasing this compound consistently, or its interaction with the GI environment is variable.Optimize Formulation Strategy: For self-emulsifying drug delivery systems (SEDDS), ensure uniform droplet size upon dispersion.[9] For nanoparticle systems, ensure consistent particle size and drug loading. Control Food Effects: Assess the impact of food on this compound absorption, as it can significantly alter GI physiology.
This compound Instability in Formulation Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation within the formulation.pH Optimization: Select appropriate buffers to maintain a pH that ensures this compound stability.[10] Incorporate Stabilizers: Use excipients like antioxidants, chelating agents, or polyols to prevent degradation.[10]
Difficulty in Encapsulating Hydrophilic this compound Poor Affinity for Lipid or Polymeric Carriers: Standard encapsulation techniques may not be efficient for water-soluble peptides.Double Emulsion Technique: Utilize a water-in-oil-in-water (w/o/w) double emulsion method to encapsulate aqueous this compound solutions within polymeric or lipidic carriers.[1] Hydrophobic Ion Pairing: Form a complex of this compound with a hydrophobic counter-ion to increase its lipophilicity and improve encapsulation in lipid-based systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high oral bioavailability for this compound?

A1: The main obstacles for oral delivery of peptides like this compound are:

  • Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can rapidly break down this compound.[1][2]

  • Poor Permeability: The intestinal mucosa has low permeability for large and hydrophilic molecules like peptides, limiting their absorption into the bloodstream.[2][5]

  • Physicochemical Instability: The harsh pH conditions of the GI tract can lead to the degradation of this compound.[2]

Q2: How do permeation enhancers (PEs) work to improve this compound absorption?

A2: Permeation enhancers transiently increase the permeability of the intestinal epithelium, allowing this compound to pass through more easily.[2] They can act through several mechanisms, including:

  • Paracellular Transport: Loosening the tight junctions between intestinal cells.

  • Transcellular Transport: Increasing the fluidity of the cell membrane. An example of a clinically used PE is sodium salcaprozate (SNAC), which is used in the oral formulation of semaglutide.[8]

Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they benefit my this compound formulation?

A3: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluid in the GI tract.[11][12] For this compound, SEDDS can:

  • Protect the peptide from degradation by encapsulating it within the oil droplets.[11]

  • Enhance absorption by presenting this compound in a solubilized state and by the surfactants acting as permeation enhancers.[9][11]

  • Potentially facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.[11]

Q4: Can nanoparticle-based delivery systems improve the oral bioavailability of this compound?

A4: Yes, encapsulating this compound in polymeric nanoparticles is a promising strategy.[1] These systems can:

  • Protect from Degradation: The polymeric matrix shields this compound from the harsh environment of the GI tract.[1]

  • Facilitate Uptake: Nanoparticles can be taken up by the intestinal epithelium, including through specialized M-cells in the Peyer's patches.

  • Provide Controlled Release: The formulation can be designed for sustained release of this compound, which can improve its therapeutic effect.

Q5: What role do mucoadhesive polymers play in oral this compound formulations?

A5: Mucoadhesive polymers, such as chitosan, adhere to the mucus layer of the GI tract.[3] This increases the residence time of the this compound formulation at the site of absorption, providing a longer window for the drug to be absorbed and potentially increasing its bioavailability.[3]

Data on Formulation Strategies

The following table summarizes hypothetical, yet representative, pharmacokinetic data for different oral this compound formulation strategies based on a 20 mg oral dose.

Formulation Strategy Key Excipients Mean Cmax (ng/mL) Mean Tmax (hr) Mean AUC (ng·hr/mL) Absolute Bioavailability (%)
Aqueous Solution (Control) This compound in water5.20.510.4<0.1
Enteric-Coated Tablet with PEs Sodium Caprate, Aprotinin55.82.0223.22.1
Chitosan-Coated Nanoparticles Chitosan, PLGA89.34.0535.85.0
Solid SEDDS Capryol 90, Cremophor EL, Transcutol HP152.11.5760.57.1

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles

  • Primary Emulsion: Dissolve 100 mg of this compound in 2 mL of aqueous buffer (pH 5.5). In a separate vial, dissolve 500 mg of poly(lactic-co-glycolic acid) (PLGA) in 10 mL of dichloromethane. Add the aqueous this compound solution to the PLGA solution and sonicate on ice for 2 minutes to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Add the primary emulsion to 50 mL of a 1% w/v polyvinyl alcohol (PVA) solution containing 0.5% w/v chitosan. Homogenize at 15,000 rpm for 5 minutes to form a w/o/w double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Centrifuge the nanoparticle suspension at 20,000 x g for 30 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final pellet in a small volume of water containing 5% w/v trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a dry powder.

Protocol 2: In Vitro Release Study of this compound from Nanoparticles

  • Setup: Suspend 10 mg of lyophilized this compound-loaded nanoparticles in 1 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).

  • Incubation: Place the suspension in a dialysis bag (10 kDa MWCO) and immerse it in 50 mL of the corresponding release medium (SGF or SIF). Maintain the setup at 37°C with continuous stirring.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point.

Visualizations

G cluster_0 Oral this compound Formulation cluster_1 GI Tract Barriers cluster_2 Systemic Circulation Formulation Formulation Stomach (Acid, Pepsin) Stomach (Acid, Pepsin) Formulation->Stomach (Acid, Pepsin) Transit Intestine (Proteases) Intestine (Proteases) Stomach (Acid, Pepsin)->Intestine (Proteases) Gastric Emptying Epithelial Barrier Epithelial Barrier Intestine (Proteases)->Epithelial Barrier Degradation vs. Approach Bloodstream Bloodstream Epithelial Barrier->Bloodstream Absorption

Caption: Workflow of Oral this compound Delivery Challenges.

G Start Start Problem_ID Identify Bioavailability Barrier (Degradation, Permeability, Instability) Start->Problem_ID Select_Strategy Select Formulation Strategy (e.g., Nanoparticles, SEDDS, PEs) Problem_ID->Select_Strategy Formulate Prepare this compound Formulation Select_Strategy->Formulate In_Vitro_Test In Vitro Characterization (Release, Stability, Particle Size) Formulate->In_Vitro_Test In_Vivo_Test In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Test->In_Vivo_Test Analyze_Data Analyze PK Parameters (AUC, Cmax, Bioavailability) In_Vivo_Test->Analyze_Data Met_Target Bioavailability Target Met? Analyze_Data->Met_Target Met_Target->Select_Strategy No, Re-evaluate Strategy End End Met_Target->End Yes

Caption: Experimental Workflow for Formulation Development.

G cluster_0 Formulation Components cluster_1 Mechanism of Action This compound This compound Outcome Improved Oral Bioavailability Permeation_Enhancer Permeation Enhancer (PE) Increase_Permeability Increases Epithelial Permeability Permeation_Enhancer->Increase_Permeability Enzyme_Inhibitor Enzyme Inhibitor Prevent_Degradation Prevents Enzymatic Degradation Enzyme_Inhibitor->Prevent_Degradation Polymeric_Carrier Polymeric Carrier Protect_Payload Protects this compound & Controls Release Polymeric_Carrier->Protect_Payload Increase_Permeability->Outcome Prevent_Degradation->Outcome Protect_Payload->Outcome

Caption: Relationship of Excipients to Bioavailability.

References

Elamipretide Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and informational purposes only. "Almurtide" is not a recognized drug name in the scientific literature; this document addresses the experimental variability and reproducibility of Elamipretide, a likely intended subject of inquiry.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of Elamipretide. By understanding the potential sources of variability, researchers can enhance the reproducibility and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Elamipretide?

A1: Elamipretide is a mitochondria-targeting tetrapeptide with the amino acid sequence D-Arg-Dmt-Lys-Phe-NH2.[1] Its primary mechanism involves an electrostatic interaction with cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[1][2] This binding helps to stabilize the mitochondrial membrane, improve the efficiency of the electron transport chain, increase ATP production, and reduce the generation of reactive oxygen species (ROS).[1][3][4]

Q2: What are the known sources of variability in clinical trial outcomes for Elamipretide?

A2: Clinical trial results have shown that the efficacy of Elamipretide can vary depending on the patient population and the specific condition being treated. A significant source of variability is the genetic background of the subjects. For instance, in the MMPOWER-3 trial for primary mitochondrial myopathy (PMM), patients with nuclear DNA (nDNA) mutations showed a significant improvement in the 6-minute walk test, whereas those with mitochondrial DNA (mtDNA) mutations did not.[5][6][7]

Q3: Are there common issues with Elamipretide's stability that can affect experiments?

A3: As a peptide, Elamipretide's stability can be influenced by factors such as temperature, pH, and exposure to proteases. The inclusion of the synthetic amino acid 2',6'-dimethyltyrosine (Dmt) in its structure helps to prevent oxidation and increase its stability.[1] For optimal reproducibility, it is crucial to follow the manufacturer's storage and handling instructions precisely. Repeated freeze-thaw cycles should be avoided.

Q4: How should Elamipretide be administered in preclinical models?

A4: In both preclinical and clinical studies, Elamipretide is often administered via subcutaneous injection.[5][8][9] The dosage and frequency will depend on the specific animal model and the experimental question. For in vitro studies, Elamipretide is added directly to the cell culture medium.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells in cell-based assays Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding plates.
Inaccurate pipetting of Elamipretide.Use calibrated pipettes and low-retention tips. Prepare a master mix of the treatment solution to add to all wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, or fill them with a buffer solution to maintain humidity.
Inconsistent results in animal studies Variability in drug administration.Ensure consistent subcutaneous injection technique and volume for all animals.
Differences in animal age, weight, or genetic background.Use age- and weight-matched animals from the same genetic background.[6]
Circadian rhythm effects.Perform experiments at the same time of day to minimize biological variability.
Lower than expected drug efficacy Degradation of Elamipretide stock solution.Prepare fresh stock solutions regularly and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
Incorrect dosage calculation.Double-check all calculations for dosing solutions.
Cell line or animal model is not responsive.The underlying pathology of the chosen model may not be amenable to treatment with Elamipretide. Consider using a model with known mitochondrial dysfunction related to cardiolipin abnormalities.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative outcomes from clinical trials of Elamipretide, illustrating the variability in treatment effects.

Table 1: MMPOWER-3 Trial - Primary Mitochondrial Myopathy (24 weeks) [5][6][7]

Endpoint Patient Group Elamipretide (Mean Change) Placebo (Mean Change) Difference (95% CI) p-value
6-Minute Walk Test (meters)Overall Population+14.1+17.3-3.2 (-18.7 to 12.3)0.69
nDNA Mutation Subgroup+25.5+0.3+25.2 (3.1 to 47.3)0.03
mtDNA Mutation Subgroup+14.0+25.0-11.0 (-28.1 to 6.1)0.21
PMMSA Total Fatigue ScoreOverall Population-1.13-1.05-0.07 (-0.69 to 0.54)0.81

Table 2: MMPOWER-2 Trial - Primary Mitochondrial Myopathy (4 weeks) [8]

Endpoint Measurement Value 95% CI p-value
6-Minute Walk Test (meters)Difference between Elamipretide and Placebo+19.8-2.8 to 42.50.0833
PMMSA Total Fatigue ScoreDifference between Elamipretide and Placebo--0.0006

Table 3: ReCLAIM Study - Intermediate Age-Related Macular Degeneration (24 weeks) [9]

Endpoint Mean Change from Baseline Standard Deviation p-value
Best-Corrected Visual Acuity (letters)+3.6-0.014
Low-Luminance Visual Acuity (letters)+5.6-0.004

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration in Permeabilized Cardiac Fibers

This protocol is adapted from studies assessing the effect of Elamipretide on mitochondrial function in heart tissue.[3]

  • Tissue Preparation: Isolate cardiac muscle bundles and permeabilize the cell membranes with saponin to allow access to the mitochondria.

  • Respirometry: Use high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add substrates for Complex I (e.g., pyruvate, malate, glutamate) and ADP to measure coupled respiration.

    • Treat with Elamipretide (e.g., 100 µM) or vehicle control.

    • Add a substrate for Complex II (e.g., succinate).

    • Uncouple the electron transport chain with a titratable uncoupler (e.g., FCCP) to measure maximal respiration.

    • Inhibit complexes with specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to assess the activity of individual components of the electron transport chain.

  • Data Analysis: Calculate respiratory control ratio (RCR) and other parameters of mitochondrial function. Compare the results between Elamipretide- and vehicle-treated fibers.

Protocol 2: In Vivo Assessment in a Mouse Model of Heart Failure

This protocol is a general workflow based on preclinical studies of Elamipretide in heart failure models.[1]

  • Induction of Heart Failure: Induce heart failure in mice using a clinically relevant model, such as transverse aortic constriction (TAC) or coronary artery ligation.

  • Treatment: Administer Elamipretide (e.g., 0.5 mg/kg daily) or saline control via subcutaneous injection for a specified duration (e.g., 3 months).[10]

  • Functional Assessment: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest the hearts for further analysis.

  • Histological and Molecular Analysis:

    • Perform histological staining (e.g., Masson's trichrome) to assess fibrosis.

    • Isolate mitochondria and perform respirometry as described in Protocol 1.

    • Conduct Western blotting to analyze the expression of proteins involved in mitochondrial function and apoptosis.

Visualizations

Caption: Elamipretide's mechanism of action at the inner mitochondrial membrane.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation P1 Select Appropriate Model System (Cell Line/Animal) P2 Optimize Drug Concentration/Dosage P1->P2 P3 Standardize Protocols P2->P3 E1 Consistent Cell Seeding/Animal Handling P3->E1 Leads to E2 Accurate Drug Preparation & Administration E1->E2 E3 Control for Environmental Variables E2->E3 A1 Appropriate Statistical Analysis E3->A1 Generates Data for A2 Consider Biological Variability (e.g., genetics) A1->A2 A3 Compare to Positive/ Negative Controls A2->A3 Reproducibility Improved Reproducibility A3->Reproducibility Variability Sources of Variability Variability->P1 Variability->E2 Variability->A2

Caption: Logical workflow for minimizing experimental variability.

References

Validation & Comparative

A Comparative Guide to Almurtide and Other Muramyl Dipeptide Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Immunomodulatory Performance and Therapeutic Potential

For researchers and drug development professionals navigating the landscape of innate immune system modulators, muramyl dipeptide (MDP) and its analogs represent a critical area of investigation. This guide provides a comprehensive comparison of Almurtide (also known as nor-MDP or Cgp-11637) with other notable MDP analogs, including Mifamurtide, Romurtide, and Murabutide. By presenting available quantitative data, detailed experimental methodologies, and outlining the core signaling pathways, this document aims to facilitate informed decisions in research and development.

At a Glance: Comparative Performance of MDP Analogs

Muramyl dipeptide and its derivatives are potent activators of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key intracellular pattern recognition receptor. This interaction triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and subsequent activation of the innate immune response. The primary goal in the development of MDP analogs has been to enhance their therapeutic efficacy while minimizing undesirable side effects, such as pyrogenicity (fever induction).

While direct head-to-head comparative studies for all analogs are limited, the following tables summarize the available quantitative and qualitative data to facilitate a cross-comparison of their performance.

Table 1: In Vitro Performance of Muramyl Dipeptide Analogs

AnalogTargetAssayKey FindingsReference
This compound (nor-MDP) NOD2Not SpecifiedData not publicly available.-
Mifamurtide (L-MTP-PE) NOD2NF-κB Reporter AssayActivates NOD2 signaling.
Romurtide (MDP-Lys) NOD2NF-κB Reporter AssayActivates NOD2 signaling.
Murabutide NOD2NF-κB Reporter Assay in HEK-Blue™ NOD2 cellsInduces NF-κB activation.
Desmuramylpeptides NOD2HEK-Blue NOD2 Reporter AssayPotent NOD2 agonists with EC50 values in the low nanomolar range (e.g., 4.5 nM for compound 40).
MDP (Parent Molecule) NOD2NF-κB Reporter AssayFold increase in NF-κB activation: 45.6 ± 2.5 at 100 ng.

Table 2: In Vivo Performance and Clinical Status of Muramyl Dipeptide Analogs

AnalogKey In Vivo EffectsPyrogenicityClinical Status
This compound (nor-MDP) Investigated as a vaccine adjuvant in oncology.Less pyrogenic than MDP.Was in Phase 1 clinical trials (2011-2017).
Mifamurtide (L-MTP-PE) Approved for the treatment of osteosarcoma; increases overall and event-free survival.Can induce pyrexia.Approved in Europe for osteosarcoma.
Romurtide (MDP-Lys) Approved for medical use in leukopenia; restores leukocyte and platelet counts after chemotherapy.Can cause side effects like fever at higher doses.Approved for leukopenia.
Murabutide Enhances host immunity against bacterial infections and shows non-specific tumor resistance.Devoid of pyrogenic activity.Investigated for use in HIV-infected patients.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and other MDP analogs involves the activation of the NOD2 signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for evaluating these compounds.

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_Analog MDP Analog (e.g., this compound) NOD2 NOD2 MDP_Analog->NOD2 Binds to LRR domain RIP2 RIP2/RICK NOD2->RIP2 Recruits via CARD-CARD interaction TAK1 TAK1 RIP2->TAK1 Activates IKK_Complex IKK Complex (α, β, γ) TAK1->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates to IkB->NF_kB Releases Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induces

Caption: The NOD2 signaling pathway activated by MDP analogs.

Experimental_Workflow Experimental Workflow for MDP Analog Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Immune Cells (e.g., PBMCs, Macrophages) Compound_Treatment Treat with MDP Analogs (e.g., this compound) Cell_Culture->Compound_Treatment NOD2_Assay NOD2 Activation Assay (e.g., NF-κB Reporter) Compound_Treatment->NOD2_Assay Cytokine_Assay Cytokine Profiling (e.g., Luminex, ELISA) Compound_Treatment->Cytokine_Assay Animal_Model Animal Model (e.g., Mouse, Rabbit) Compound_Admin Administer MDP Analogs Animal_Model->Compound_Admin Efficacy_Study Efficacy Studies (e.g., Tumor models, Infection models) Compound_Admin->Efficacy_Study Pyrogenicity_Test Pyrogenicity Testing (Rabbit Pyrogen Test) Compound_Admin->Pyrogenicity_Test

Caption: A typical experimental workflow for evaluating MDP analogs.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.

NOD2 Activation Reporter Assay

This assay is designed to quantify the activation of the NOD2 signaling pathway by measuring the downstream activation of the NF-κB transcription factor.

Objective: To determine the potency (e.g., EC50) of MDP analogs in activating the NOD2 pathway.

Materials:

  • HEK293T cells stably co-transfected with a human NOD2 expression vector and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter vector (e.g., HEK-Blue™ NOD2 cells from InvivoGen).

  • Cell culture medium (DMEM with 10% FBS).

  • MDP analogs (this compound, Mifamurtide, etc.) at various concentrations.

  • SEAP or luciferase detection reagent (e.g., QUANTI-Blue™ or Bright-Glo™).

  • 96-well cell culture plates.

  • Luminometer or spectrophotometer.

Protocol:

  • Cell Seeding: Seed the HEK293T reporter cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the MDP analogs. Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the test compounds. Include a positive control (e.g., a known potent NOD2 agonist) and a negative control (vehicle).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection (SEAP): If using a SEAP reporter, collect a small aliquot of the culture supernatant and add it to the SEAP detection reagent in a new 96-well plate. Incubate according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

  • Signal Detection (Luciferase): If using a luciferase reporter, add the luciferase substrate directly to the cells in the culture plate. Incubate for a short period as per the manufacturer's protocol and measure the luminescence.

  • Data Analysis: Plot the reporter signal against the log of the compound concentration and fit a dose-response curve to determine the EC50 value for each analog.

Cytokine Profiling using Luminex Assay

This multiplex assay allows for the simultaneous quantification of multiple cytokines in a small sample volume, providing a comprehensive profile of the inflammatory response induced by MDP analogs.

Objective: To quantify the levels of various pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) produced by immune cells in response to MDP analog stimulation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • MDP analogs.

  • Luminex multiplex cytokine assay kit (e.g., from Bio-Rad, R&D Systems, or Millipore).

  • Luminex instrument (e.g., Bio-Plex 200).

  • 96-well filter plates.

Protocol:

  • Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Treat the cells with different concentrations of the MDP analogs and incubate for 24-48 hours.

  • Sample Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • Assay Procedure: Follow the manufacturer's protocol for the Luminex assay. This typically involves:

    • Adding antibody-coupled magnetic beads to the wells of a filter plate.

    • Adding the collected cell supernatants and standards to the wells.

    • Incubating to allow cytokine binding to the beads.

    • Washing the beads.

    • Adding a biotinylated detection antibody cocktail.

    • Incubating to form an antibody-cytokine-antibody sandwich.

    • Adding streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.

    • Washing the beads.

    • Resuspending the beads in assay buffer.

  • Data Acquisition: Acquire the data on a Luminex instrument. The instrument will identify each bead by its unique color code and quantify the amount of bound cytokine by the intensity of the phycoerythrin signal.

  • Data Analysis: Use the instrument's software to generate a standard curve for each cytokine and calculate the concentration of each cytokine in the samples.

In Vivo Pyrogenicity Testing (Rabbit Pyrogen Test)

This test is the standard method for assessing the fever-inducing potential of parenteral drugs.

Objective: To determine if an MDP analog induces a significant febrile response in rabbits.

Materials:

  • Healthy, mature rabbits.

  • Test substance (MDP analog) dissolved in a sterile, pyrogen-free vehicle.

  • Calibrated temperature-measuring device.

  • Rabbit restraining boxes.

Protocol:

  • Acclimatization: Acclimate the rabbits to the experimental conditions to ensure a stable baseline body temperature.

  • Baseline Temperature: Record the baseline rectal temperature of each rabbit.

  • Injection: Inject the test substance intravenously into the ear vein of a group of three rabbits.

  • Temperature Monitoring: Record the rectal temperature of each rabbit at regular intervals (e.g., every 30 minutes) for at least 3 hours after the injection.

  • Interpretation: The test is considered positive if the sum of the temperature rises for the three rabbits exceeds a specified limit (e.g., as defined in the pharmacopeias). If the initial test is inconclusive, further testing with additional rabbits is required.

Conclusion

The development of muramyl dipeptide analogs has led to several clinically approved immunomodulators with improved therapeutic profiles compared to the parent molecule. This compound, while less documented in publicly available literature, represents another step in this journey, with a focus on reducing pyrogenicity. Mifamurtide and Romurtide have demonstrated clinical success in oncology and supportive care, respectively, providing valuable benchmarks for future developments. Murabutide stands out for its non-pyrogenic nature, a highly desirable characteristic for an immunomodulator.

For researchers, the choice of an MDP analog will depend on the specific application, balancing the need for potent immune activation with the tolerance for potential side effects. The experimental protocols provided herein offer a standardized framework for the direct comparison of these and novel MDP analogs, facilitating the continued advancement of this important class of therapeutics.

Almurtide's In Vivo Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Almurtide's in vivo performance against other muramyl dipeptide (MDP) analogs, supported by available experimental data. This compound, a synthetic derivative of N-acetylmuramyl-L-alanyl-D-isoglutamine (nor-MDP), has demonstrated significant potential as an immunomodulatory agent with anti-infective and anti-tumor properties.

This compound's core mechanism of action lies in its ability to stimulate the innate immune system. Like other MDP analogs, it is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a signaling cascade that leads to the activation of macrophages and monocytes, resulting in the production of various cytokines and chemokines that orchestrate a robust immune response.

Comparative In Vivo Efficacy

While direct head-to-head in vivo comparative studies between this compound and other MDP analogs are limited in publicly available literature, existing data for individual compounds in similar preclinical models allow for an indirect comparison. This section summarizes the available quantitative data on the in vivo efficacy of this compound and two other notable MDP analogs: Mifamurtide and Romurtide.

CompoundTherapeutic AreaAnimal ModelKey Efficacy EndpointQuantitative Results
This compound Anti-infectiveMouse (Pseudomonas aeruginosa infection)Survival RateData not available in comparative quantitative format. Described as offering protective effects.
Anti-infectiveMouse (Candida albicans infection)Survival RateData not available in comparative quantitative format. Described as offering protective effects.
Anti-infectiveMouse (Listeria monocytogenes infection)Bacterial ClearanceData not available in comparative quantitative format. Described as having anti-infective activity.
Anti-tumorMouse (Friend leukemia virus)Disease PreventionData not available in comparative quantitative format. Described as preventing erythroleukemia.
Anti-tumorMouse (Spontaneous breast tumors)Tumor Growth DelayData not available in comparative quantitative format. Described as delaying tumor occurrence.
Mifamurtide Anti-tumor (Osteosarcoma)Mouse (Metastatic Osteosarcoma Model)Reduction in Lung MetastasesCombination with anti-IL-10 antibody showed a significant reduction in lung metastases compared to Mifamurtide alone.[1][2][3][4]
Romurtide HematopoiesisNon-human Primate (Chemotherapy-induced thrombocytopenia)Platelet RecoverySignificantly elevated peripheral platelet counts and shortened recovery time.[5]
Anti-infectiveMouseNonspecific resistance to infectionOral administration at 3 mg/mouse enhanced resistance, comparable to 0.1 mg subcutaneous injection.[6]

Signaling Pathway: NOD2 Activation

The primary signaling pathway initiated by this compound and its analogs is the NOD2 pathway. Upon binding of the muramyl dipeptide ligand, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is crucial for the subsequent activation of downstream signaling cascades, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage / Monocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_Analogs This compound (MDP Analog) NOD2 NOD2 MDP_Analogs->NOD2 Binding RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Activation MAPK MAPK TAK1->MAPK Activation NFkB NF-κB IKK_Complex->NFkB Activation Gene_Transcription Gene Transcription NFkB->Gene_Transcription Translocation MAPK->Gene_Transcription Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Transcription->Cytokines Translation Anti_Infective_Workflow Animal_Acclimation 1. Animal Acclimation (e.g., BALB/c mice, 6-8 weeks old) Infection 2. Infection (e.g., Intraperitoneal injection of a lethal dose of bacteria) Animal_Acclimation->Infection Treatment_Groups 3. Treatment Group Allocation (Vehicle Control, this compound, Comparator Drug) Infection->Treatment_Groups Drug_Administration 4. Drug Administration (e.g., Subcutaneous or intravenous injection) Treatment_Groups->Drug_Administration Monitoring 5. Monitoring (Survival, body weight, clinical signs of illness) Drug_Administration->Monitoring Data_Analysis 6. Data Analysis (Survival curves, statistical analysis) Monitoring->Data_Analysis Macrophage_Activation_Workflow Animal_Treatment 1. Animal Treatment (Administer this compound or control to mice) Cell_Harvesting 2. Peritoneal Macrophage Harvesting (Peritoneal lavage with cold PBS) Animal_Treatment->Cell_Harvesting Cell_Staining 3. Cell Staining (Incubate with fluorescently labeled antibodies for macrophage markers) Cell_Harvesting->Cell_Staining Cytokine_Analysis 5. Cytokine Analysis (Measure cytokine levels in peritoneal fluid via ELISA) Cell_Harvesting->Cytokine_Analysis Flow_Cytometry 4. Flow Cytometry Analysis (Quantify expression of activation markers) Cell_Staining->Flow_Cytometry Data_Interpretation 6. Data Interpretation Flow_Cytometry->Data_Interpretation Cytokine_Analysis->Data_Interpretation

References

Almurtide vs. Traditional Adjuvants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Almurtide, a synthetic muramyl dipeptide (MDP) derivative, with traditional vaccine adjuvants. The information is compiled from preclinical and clinical research to assist in the rational selection of adjuvants for vaccine development.

Introduction to this compound and Traditional Adjuvants

This compound (also known as nor-MDP) is a synthetic immunomodulator belonging to the muramyl peptide family. These molecules are fragments of bacterial cell wall peptidoglycan and are recognized by the innate immune system, leading to the activation of inflammatory and antimicrobial responses. Specifically, this compound is a derivative of muramyl dipeptide (MDP), which is the minimal bioactive component responsible for the adjuvant activity of Freund's Complete Adjuvant (FCA)[1][2]. This compound is currently under investigation in Phase 1 clinical trials as an adjuvant for cancer vaccines[3].

Traditional adjuvants, such as aluminum salts (Alum) and Freund's adjuvant, have a long history of use in licensed vaccines and experimental immunology. Alum is the most common adjuvant in human vaccines and primarily promotes a Th2-biased immune response, leading to antibody production[4]. Freund's complete adjuvant, an emulsion of mineral oil, water, and inactivated mycobacteria, is a potent inducer of both humoral and cellular immunity but is not used in humans due to its high reactogenicity[1][2].

Mechanism of Action: A Comparative Overview

This compound and other MDP derivatives exert their adjuvant effect primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, enhancing the overall immune response to the co-administered antigen.

In contrast, traditional adjuvants operate through different mechanisms. Alum is thought to work by creating a "depot" effect, where the antigen is slowly released from the injection site, and by inducing a mild inflammatory response that recruits immune cells[5]. Freund's adjuvant induces a strong inflammatory response and facilitates the formation of a granuloma at the injection site, which serves as a long-term source of antigen and a site for immune cell interaction.

Below is a diagram illustrating the distinct signaling pathways.

G Figure 1. Signaling Pathways of this compound and Traditional Adjuvants cluster_this compound This compound (nor-MDP) cluster_alum Alum Adjuvant cluster_fca Freund's Complete Adjuvant This compound This compound NOD2 NOD2 Receptor (Intracellular) This compound->NOD2 Binds to Signaling_Cascade Signaling Cascade (NF-κB, MAPKs) NOD2->Signaling_Cascade Activates Cytokines Pro-inflammatory Cytokines & Chemokines Signaling_Cascade->Cytokines Induces Production of Immune_Response_A Enhanced Antigen-Specific Immune Response Cytokines->Immune_Response_A Promotes Alum Alum Depot Antigen Depot Effect Alum->Depot Forms Inflammasome NLRP3 Inflammasome Alum->Inflammasome Activates Immune_Response_B Enhanced Antigen Uptake & Presentation Depot->Immune_Response_B Slow Antigen Release Inflammation Local Inflammation Inflammasome->Inflammation Immune_Cell_Recruitment Immune Cell Recruitment Inflammation->Immune_Cell_Recruitment Immune_Cell_Recruitment->Immune_Response_B FCA FCA Emulsion Water-in-Oil Emulsion FCA->Emulsion Is a Granuloma Granuloma Formation Emulsion->Granuloma Induces Strong_Inflammation Strong Inflammatory Response Granuloma->Strong_Inflammation Immune_Response_C Potent Humoral & Cellular Immunity Strong_Inflammation->Immune_Response_C

Figure 1. Signaling Pathways of this compound and Traditional Adjuvants

Efficacy Comparison: Preclinical and Clinical Data

Direct comparative studies of this compound with traditional adjuvants are limited as it is still in early clinical development. However, studies on other muramyl dipeptide derivatives provide valuable insights into its potential efficacy.

Humoral Immune Response (Antibody Production)

Studies have shown that MDP derivatives can induce potent antibody responses, in some cases comparable to Freund's complete adjuvant. For instance, a lipophilic MDP derivative, B30-MDP, when used with a malaria antigen, induced antibody titers that were comparable to those elicited by FCA[6]. Another study comparing seven different adjuvants found that MDP's ability to potentiate the antibody response to bovine serum albumin was similar to that of incomplete Freund's adjuvant (FIA) and superior to alum (alhydrogel) in the primary response[7].

AdjuvantAntigenModelKey FindingReference
B30-MDP (lipophilic MDP) gp195 (malaria)RabbitsInduced antibody titers comparable to Freund's Complete Adjuvant.[6]
MDP Bovine Serum AlbuminMicePotentiated primary antibody response, superior to Alhydrogel.[7]
Alum + MDP H. pylori ureaseMiceSerum IgG kinetics were comparable to an Alum + Quil-A combination.[8]

Table 1. Summary of Comparative Data on Humoral Immune Response.

Cellular Immune Response (T-cell Activation)

A key advantage of MDP derivatives over alum is their ability to induce a more balanced Th1/Th2 response, which is crucial for immunity against intracellular pathogens and for cancer immunotherapy. A study that combined MDP with alum to immunize against Helicobacter pylori urease found that this combination led to higher antigen-specific recall responses in splenocyte cultures, with increased production of the Th1 cytokines IFN-gamma and IL-2, compared to a combination of alum and Quil-A[8].

Adjuvant CombinationAntigenModelKey FindingReference
Alum + MDP H. pylori ureaseMiceEnhanced antigen-specific recall responses and higher IFN-gamma and IL-2 release compared to Alum + Quil-A.[8]

Table 2. Summary of Comparative Data on Cellular Immune Response.

Experimental Protocols

Immunization Protocol for Humoral Response Comparison (Adapted from[6])

This protocol outlines a general procedure for comparing the efficacy of different adjuvants in eliciting an antibody response.

G Figure 2. Experimental Workflow for Adjuvant Comparison cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Antigen_Prep Antigen Preparation (e.g., gp195) Adjuvant_Formulation Adjuvant Formulation (this compound, Alum, FCA) Animal_Grouping Animal Grouping (e.g., Rabbits, n=X/group) Primary_Immunization Primary Immunization (Day 0) Animal_Grouping->Primary_Immunization Booster_Immunizations Booster Immunizations (e.g., Day 21, 42) Primary_Immunization->Booster_Immunizations Blood_Collection Periodic Blood Collection Booster_Immunizations->Blood_Collection Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation ELISA ELISA for Antibody Titer Measurement Serum_Isolation->ELISA Data_Analysis Statistical Analysis of Antibody Titers ELISA->Data_Analysis

References

Comparative Analysis: The Bioactive Cyclotide Kalata B1 and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the bioactive plant-derived cyclotide, Kalata B1, and its synthetic precursors. Given the initial ambiguity of "Almurtide," this document uses the well-characterized cyclotide Kalata B1 as a representative example of a complex cyclic peptide therapeutic. The comparison focuses on chemical structure, stability, biological activity, and the synthetic processes involved, supported by experimental data and detailed protocols.

Introduction to Cyclotides and Kalata B1

Cyclotides are a fascinating family of plant-derived peptides characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif.[1] This structure confers exceptional stability to thermal, chemical, and enzymatic degradation compared to linear peptides of a similar size.[2][3] Kalata B1 is the prototypic cyclotide, originally isolated from the plant Oldenlandia affinis, which was used in traditional African medicine to accelerate childbirth.[4] It has since been found to exhibit a range of biological activities, including hemolytic, uterotonic, insecticidal, and antimicrobial effects.[3][4]

The synthetic precursors of Kalata B1 are the individual amino acids that constitute its sequence, and the linear peptide chain that is subsequently cyclized and folded. The remarkable difference in biological activity between the final cyclotide and its precursors underscores the critical role of the three-dimensional structure in its function.

Comparative Data on Biological Activity

The biological efficacy of Kalata B1 is intrinsically linked to its rigid, cyclic structure. In contrast, its linear precursors and constituent amino acids are largely considered to be biologically inactive in the context of the cyclotide's specific functions. The cyclization and formation of the cystine knot are essential for maintaining the correct conformation for membrane interaction and subsequent biological effects.[5]

While the linear form of a peptide may show some antimicrobial activity, it is generally less potent and significantly less stable in biological environments compared to its cyclized counterpart.[2][6] For instance, the half-life of a linear antimicrobial peptide in human serum can be mere minutes, whereas a cyclotide can remain stable for many hours.[2][6]

Below are tables summarizing the comparative biological activities.

Table 1: Comparative Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Kalata B1 (Cyclic) Staphylococcus aureusActive (Potency varies by study)[3]
Escherichia coliWeakly active to inactive[3][6]
Linear Kalata B1 Precursor Staphylococcus aureusSignificantly reduced or no activity[2]
Escherichia coliNo significant activity[2]
Individual Amino Acids Various BacteriaGenerally considered inactiveN/A

Table 2: Comparative Cytotoxic and Hemolytic Activity

CompoundCell Line / Cell TypeIC50 / Hemolytic ActivityReference
Kalata B1 (Cyclic) Human Erythrocytes (Hemolytic)Strong hemolytic activity[3]
U-87 Glioblastoma CellsIC50 ≈ 3.21 µM[7]
U-251 Glioblastoma CellsIC50 ≈ 10.88 µM[7]
Linear Kalata B1 Precursor Human Erythrocytes (Hemolytic)Significantly reduced or no activity[2]
Various Cancer Cell LinesSignificantly reduced or no activity[2]
Individual Amino Acids Various Cell LinesGenerally considered non-toxic at relevant concentrationsN/A

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear Kalata B1 Precursor

This protocol is based on the Fmoc/tBu strategy for SPPS.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • HBTU/HATU and DIPEA for amino acid coupling

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Reversed-phase HPLC for purification

Methodology:

  • Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.

  • Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HATU and DIPEA and coupled to the resin. The completion of the reaction is monitored using a Kaiser test.

  • Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the Kalata B1 sequence.

  • Cleavage and Deprotection: Once the linear peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude linear peptide is purified by reversed-phase HPLC.

Cyclization and Oxidative Folding of Kalata B1

Materials:

  • Purified linear Kalata B1 peptide

  • Cyclization buffer (e.g., ammonium bicarbonate)

  • Oxidation buffer (e.g., a redox system like glutathione)

  • Reversed-phase HPLC for purification

Methodology:

  • Cyclization: The purified linear peptide is dissolved at a low concentration in the cyclization buffer to favor intramolecular cyclization over polymerization. A coupling agent is added to facilitate the formation of the peptide bond between the N- and C-termini.

  • Oxidative Folding: The cyclized peptide is then subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bonds that form the cystine knot.

  • Purification: The final cyclic and folded Kalata B1 is purified by reversed-phase HPLC to isolate the correctly folded isomer.

Antimicrobial Susceptibility Assay (Microbroth Dilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptides.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Peptide stock solutions

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Bacterial Culture Preparation: Bacteria are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Peptide Dilution: The peptides (cyclic Kalata B1 and its linear precursor) are serially diluted in MHB in a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the peptides on the viability of mammalian cells.[8]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Peptide stock solutions

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the peptides.

  • Incubation: The cells are incubated with the peptides for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Visualizations

Synthetic Workflow for Kalata B1

Synthetic_Workflow Amino_Acids Individual Amino Acids (Synthetic Precursors) SPPS Solid-Phase Peptide Synthesis (SPPS) Amino_Acids->SPPS Stepwise Addition Linear_Peptide Linear Kalata B1 Precursor SPPS->Linear_Peptide Cleavage from Resin Cyclization Backbone Cyclization Linear_Peptide->Cyclization Cyclic_Peptide Cyclic (Reduced) Kalata B1 Cyclization->Cyclic_Peptide Oxidative_Folding Oxidative Folding (Cystine Knot Formation) Cyclic_Peptide->Oxidative_Folding Kalata_B1 Biologically Active Kalata B1 Oxidative_Folding->Kalata_B1

Caption: Synthetic workflow for the production of bioactive Kalata B1 from its amino acid precursors.

Hypothetical Signaling Pathway for Cyclotide-Induced Cell Lysis

Signaling_Pathway cluster_membrane Cell Membrane Kalata_B1 Kalata B1 Membrane_Binding Membrane Binding & Oligomerization Kalata_B1->Membrane_Binding Initial Interaction Pore_Formation Pore Formation Membrane_Binding->Pore_Formation Structural Rearrangement Ion_Influx Uncontrolled Ion Influx (Ca²⁺, Na⁺) Pore_Formation->Ion_Influx Membrane_Depolarization Membrane Depolarization Pore_Formation->Membrane_Depolarization Efflux Efflux of Cytosolic Components (K⁺, ATP) Pore_Formation->Efflux Cell_Lysis Cell Lysis Ion_Influx->Cell_Lysis Membrane_Depolarization->Cell_Lysis Efflux->Cell_Lysis

Caption: Proposed mechanism of Kalata B1-induced cell lysis through membrane disruption.

Conclusion

This comparative analysis highlights the profound impact of three-dimensional structure on the biological activity of the cyclotide Kalata B1. While the synthetic precursors, namely the individual amino acids and the linear peptide, are essential building blocks, they lack the characteristic stability and potent bioactivity of the final, correctly folded cyclic molecule. The data and protocols presented herein provide a framework for researchers in drug development to understand the structure-activity relationships of complex cyclic peptides and to design and evaluate novel therapeutic agents based on these stable and versatile scaffolds.

References

In Vivo Therapeutic Potential of Almurtide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of publicly available scientific literature, preclinical or clinical data regarding the in-vivo therapeutic potential, mechanism of action, and experimental validation of a compound referred to as "Almurtide." Searches of established drug databases and scientific research platforms have not yielded substantive information on this specific molecule.

Therefore, a direct comparative guide detailing this compound's performance against other alternatives, supported by experimental data, cannot be constructed at this time. The information necessary to fulfill the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways is not accessible in the public domain.

For researchers, scientists, and drug development professionals interested in therapeutic agents targeting similar biological pathways that might be associated with a compound like this compound (given the commonality of peptide-based therapeutics), we can offer a comparative analysis of a well-researched mitochondrial-targeting peptide, Elamipretide , as an illustrative example of how such a guide would be structured.

Alternative Focus: Elamipretide - A Mitochondrial-Targeting Peptide

Elamipretide is a tetrapeptide that has been investigated for its therapeutic potential in various conditions associated with mitochondrial dysfunction. Unlike the query for this compound, there is a substantial body of preclinical and clinical research available for Elamipretide.

Mechanism of Action of Elamipretide

Elamipretide's primary mechanism of action involves its interaction with cardiolipin , a phospholipid exclusively found in the inner mitochondrial membrane. This interaction has several downstream effects that contribute to its therapeutic potential:

  • Stabilization of the Inner Mitochondrial Membrane: By binding to cardiolipin, Elamipretide helps maintain the structural integrity of the mitochondrial cristae, which is crucial for efficient oxidative phosphorylation.

  • Enhancement of ATP Production: This structural stabilization facilitates the optimal function of the electron transport chain complexes, leading to improved ATP synthesis.

  • Reduction of Reactive Oxygen Species (ROS): By improving the efficiency of the electron transport chain, Elamipretide reduces electron leakage and, consequently, the production of damaging reactive oxygen species.

  • Inhibition of Apoptosis: Elamipretide can prevent the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

Below is a diagram illustrating the proposed signaling pathway for Elamipretide.

Elamipretide_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane Cardiolipin Cardiolipin ETC Electron Transport Chain (Complexes I-IV) Cardiolipin->ETC Stabilizes Cytochrome_c Cytochrome c Cardiolipin->Cytochrome_c Prevents Release ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Drives ROS Reactive Oxygen Species ETC->ROS Reduces Leakage ATP ATP ATP_Synthase->ATP Produces Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Elamipretide Elamipretide Elamipretide->Cardiolipin Binds to

Caption: Proposed mechanism of action for Elamipretide.

Hypothetical In Vivo Validation Workflow

Should data for this compound become available, a typical in vivo validation workflow to assess its therapeutic potential would likely involve the following steps. This workflow is presented as a template for how such research would be structured and visualized.

In_Vivo_Validation_Workflow cluster_Preclinical Preclinical In Vivo Studies cluster_Efficacy_Assessment Efficacy Assessment cluster_Data_Analysis Data Analysis & Interpretation A1 Disease Model Selection (e.g., genetic, induced) A2 Dose-Ranging & Toxicology Studies A1->A2 A3 Efficacy Studies A2->A3 B1 Phenotypic & Behavioral Analysis A3->B1 B2 Biomarker Analysis (e.g., blood, tissue) A3->B2 B3 Histopathological Examination A3->B3 C1 Statistical Analysis B1->C1 B2->C1 B3->C1 C2 Comparison with Vehicle Control C1->C2 C3 Comparison with Standard of Care C1->C3

Caption: A generalized workflow for in vivo validation of a therapeutic compound.

We recommend that researchers interested in "this compound" verify the compound's name and spelling. If "this compound" is an internal designation for a novel compound, this guide's structure for Elamipretide can serve as a blueprint for presenting future in vivo validation data. As research on new therapeutic agents becomes public, similar comparative analyses will be crucial for the scientific and drug development communities.

Almurtide: An Immunomodulator with a Scant Public Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available data reveals a significant lack of information regarding the safety profile of the immunomodulator Almurtide, precluding a direct comparison with other agents in its class. While general safety concerns for immunomodulators are well-documented, specific clinical trial data, adverse event reports, and comparative studies for this compound are not readily accessible in the public domain.

Currently, detailed information on this compound's safety and efficacy from clinical trials remains unpublished. DrugBank, a comprehensive online database, identifies this compound as a small molecule glycopeptide.[1] However, it does not provide specific details regarding its mechanism of action as an immunomodulator or any associated safety data from preclinical or clinical studies. This absence of data makes it impossible to construct a meaningful comparison with other immunomodulators for which extensive safety profiles are available.

General Safety Considerations for Immunomodulators

Immunomodulatory drugs, as a class, are associated with a range of potential side effects due to their mechanism of action, which involves altering the body's immune response. A primary concern is an increased risk of infections.[2][3][4] By suppressing or modifying the immune system, these drugs can leave patients more susceptible to bacterial, viral, and fungal pathogens.[2][3][5]

Other potential adverse events associated with various immunomodulators include:

  • Gastrointestinal issues: Nausea, vomiting, and diarrhea are commonly reported side effects.

  • Hepatotoxicity: Some immunomodulators can affect liver function.

  • Nephrotoxicity: Kidney function can also be impacted by certain immunomodulatory agents.

  • Secondary malignancies: Long-term use of some immunomodulators may be associated with an increased risk of certain cancers.[4]

  • Infusion-related or injection-site reactions: For drugs administered via these routes.

The specific risk profile varies significantly between different immunomodulators, depending on their mechanism of action, patient population, and dosage. For instance, traditional immunosuppressants like azathioprine and methotrexate have well-established safety profiles that include risks of myelosuppression and liver toxicity, respectively.[2] Newer biologic agents, such as TNF inhibitors, are associated with an increased risk of serious infections, including the reactivation of latent tuberculosis.

The Path Forward for this compound

For researchers, scientists, and drug development professionals to assess the therapeutic potential of this compound, the publication of robust clinical trial data is essential. Future disclosures should focus on providing a clear picture of its safety and tolerability, including:

  • Phase I, II, and III clinical trial results: detailing the incidence and severity of adverse events compared to placebo and/or other immunomodulators.

  • Post-marketing surveillance data: to identify any rare or long-term side effects.

  • Head-to-head comparative studies: to directly assess the safety and efficacy of this compound against current standards of care.

Without this critical information, any discussion of this compound's safety profile in comparison to other immunomodulators remains speculative. The scientific and medical communities await the dissemination of these data to understand the potential role of this compound in the therapeutic landscape.

References

Head-to-Head Comparison: Almurtide and CpG Oligodeoxynucleotides as Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunotherapy and vaccine adjuvant development, both Almurtide and CpG oligodeoxynucleotides (ODNs) represent promising strategies to harness the power of the innate immune system. While both are potent immunomodulators, they operate through distinct intracellular signaling pathways, leading to nuanced differences in their immunological profiles and potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of this compound and CpG ODNs, summarizing their mechanisms of action, signaling cascades, and available data to inform research and development decisions.

At a Glance: this compound vs. CpG ODNs

FeatureThis compound (norMDP)CpG Oligodeoxynucleotides (CpG ODNs)
Compound Class Synthetic Muramyl Peptide (norMDP)Synthetic Oligodeoxynucleotides
Innate Immune Receptor Nucleotide-binding Oligomerization Domain 2 (NOD2)Toll-like Receptor 9 (TLR9)
Receptor Location CytosolEndosome
Primary Mechanism Activates NOD2 signaling pathwayMimics bacterial DNA to activate TLR9 signaling
Key Downstream Adaptor Receptor-Interacting Protein Kinase 2 (RIPK2)Myeloid Differentiation Primary Response 88 (MyD88)
Primary Transcription Factors NF-κB, AP-1NF-κB, AP-1, IRF7
Reported Immunological Effects Induction of pro-inflammatory cytokines, enhancement of humoral and mucosal immunity, potential as a vaccine adjuvant.Strong induction of Type I interferons (especially Class A), pro-inflammatory cytokines (IL-6, IL-12, TNF-α), activation of B cells, pDCs, and NK cells, potent vaccine adjuvant activity.
Clinical Development Reported to be in Phase 1 clinical trials as a vaccine adjuvant.Various CpG ODNs have been evaluated in numerous clinical trials for cancer immunotherapy and as vaccine adjuvants.

Mechanism of Action and Signaling Pathways

This compound (norMDP): A NOD2 Agonist

This compound, a synthetic analog of muramyl dipeptide (MDP), functions as a potent agonist for the intracellular pattern recognition receptor, NOD2.[1][2] MDP is a component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria.[3][4] Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm. This binding event triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2.[5] The interaction between NOD2 and RIPK2, mediated by their respective caspase activation and recruitment domains (CARD), is a critical step in the signaling cascade.[6]

The formation of the NOD2-RIPK2 complex initiates a series of downstream events, including the activation of the transcription factors NF-κB and AP-1.[5] This leads to the transcription of a variety of pro-inflammatory cytokines and chemokines, thereby orchestrating an innate immune response.[2]

Almurtide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocates & Activates

This compound (norMDP) signaling via the NOD2 pathway.
CpG Oligodeoxynucleotides (CpG ODNs): TLR9 Agonists

CpG ODNs are short synthetic single-stranded DNA molecules containing unmethylated cytosine-guanine dinucleotides (CpG motifs). These motifs are common in bacterial and viral DNA but are rare and often methylated in vertebrate genomes. The innate immune system recognizes these unmethylated CpG motifs as a pathogen-associated molecular pattern (PAMP) through Toll-like receptor 9 (TLR9).[7]

TLR9 is located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[7] Following endocytosis of CpG ODNs, they encounter and bind to TLR9 within the endosome. This ligand-receptor interaction induces the dimerization of TLR9 and the recruitment of the adaptor protein MyD88.[8] MyD88, in turn, recruits and activates members of the IRAK family of kinases (IRAK-4, IRAK-1), leading to the activation of TRAF6.[9] This signaling cascade culminates in the activation of key transcription factors, including NF-κB, AP-1, and, particularly in pDCs, interferon regulatory factor 7 (IRF7).[10] The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and, notably, high levels of type I interferons (IFN-α/β).[8][10]

CpG_ODN_Signaling_Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_ODN CpG_ODN TLR9 TLR9 CpG_ODN->TLR9 Binds in Endosome MyD88 MyD88 TLR9->MyD88 Recruits IRAK_Complex IRAK Complex MyD88->IRAK_Complex Activates TRAF6 TRAF6 IRAK_Complex->TRAF6 Activates IKK_Complex IKK Complex TRAF6->IKK_Complex Activates IRF7 IRF7 TRAF6->IRF7 Activates NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Translocates & Activates IFN_Expression Type I IFN Expression IRF7->IFN_Expression Translocates & Activates

CpG ODN signaling via the TLR9 pathway.

Experimental Data Summary

This compound (and Muramyl Peptides):

  • Adjuvant Activity: Muramyl peptides, including analogs like murabutide, have demonstrated adjuvant effects, enhancing both humoral and mucosal immune responses to co-administered antigens.[11]

  • Cytokine Induction: Stimulation of NOD2 by muramyl peptides leads to the production of pro-inflammatory cytokines.[12] In some contexts, NOD2 activation can also have regulatory functions, modulating TLR-mediated responses.[4]

  • Clinical Potential: this compound (norMDP) is reportedly in Phase 1 clinical trials as an adjuvant in cancer vaccines, indicating its potential for clinical translation.[1]

CpG ODNs:

  • Potent Adjuvant Activity: CpG ODNs are well-established as potent adjuvants that promote a Th1-biased immune response, characterized by the production of IFN-γ, which is crucial for cellular immunity against tumors and intracellular pathogens.

  • Broad Immune Cell Activation: Different classes of CpG ODNs can activate a range of immune cells. Class A CpG ODNs are potent inducers of IFN-α from pDCs, while Class B CpG ODNs are strong activators of B cells. Class C CpG ODNs combine properties of both A and B classes.

  • Clinical Experience: A significant number of clinical trials have evaluated various CpG ODNs as monotherapies or in combination with other treatments for cancer and as adjuvants in vaccines for infectious diseases.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standard immunological assays can be employed to assess its activity and compare it to other immunomodulators like CpG ODNs.

In Vitro Immune Cell Activation and Cytokine Profiling

Objective: To determine the ability of this compound and CpG ODNs to activate immune cells and induce cytokine production.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., monocytes, dendritic cells) are cultured in appropriate media.

  • Stimulation: Cells are treated with varying concentrations of this compound, different classes of CpG ODNs (A, B, C), or a negative control (e.g., vehicle). A positive control such as lipopolysaccharide (LPS) for TLR4 activation can also be included.

  • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for cell activation and cytokine secretion.

  • Analysis of Cell Activation Markers: Following incubation, cells can be stained with fluorescently labeled antibodies against activation markers (e.g., CD69, CD80, CD86, MHC class II) and analyzed by flow cytometry.

  • Cytokine Quantification: The culture supernatant is collected, and the concentration of various cytokines (e.g., TNF-α, IL-6, IL-12, IL-1β, IFN-α, IFN-γ) is measured using a multiplex immunoassay (e.g., Luminex-based assay) or enzyme-linked immunosorbent assay (ELISA).[1][13]

In Vivo Adjuvant Efficacy Study

Objective: To evaluate the in vivo adjuvant effect of this compound and CpG ODNs on the immune response to a model antigen.

Methodology:

  • Animal Model: A suitable animal model, such as BALB/c or C57BL/6 mice, is used.

  • Vaccine Formulation: A model antigen (e.g., ovalbumin, OVA) is formulated with this compound, a selected CpG ODN, a combination of both, or a control adjuvant (e.g., alum). A control group receiving only the antigen is also included.

  • Immunization: Mice are immunized via a relevant route (e.g., subcutaneous, intramuscular) with the prepared vaccine formulations. Booster immunizations may be administered at specified intervals.

  • Sample Collection: Blood samples are collected at various time points post-immunization to assess the antibody response. At the end of the study, spleens can be harvested to evaluate T-cell responses.

  • Antibody Titer Measurement: Antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum are determined by ELISA. The ratio of IgG2a to IgG1 can indicate the type of T-helper response (Th1 vs. Th2).

  • T-cell Response Analysis: Splenocytes are isolated and restimulated in vitro with the antigen. The production of cytokines (e.g., IFN-γ, IL-4) is measured by ELISpot or intracellular cytokine staining followed by flow cytometry to assess the nature and magnitude of the T-cell response.

Conclusion

This compound and CpG ODNs are both compelling immunomodulators with the potential to enhance immune responses in therapeutic and prophylactic settings. Their fundamental difference lies in their target receptors and subcellular locations of action: this compound engages the cytosolic NOD2 pathway, while CpG ODNs activate the endosomal TLR9 pathway. This distinction likely translates to different profiles of immune activation and cytokine induction, which may be more or less favorable depending on the specific application.

While CpG ODNs have been more extensively studied and have a larger body of clinical data, the progression of this compound into clinical trials highlights its promise as a novel vaccine adjuvant. Direct, head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two classes of immunomodulators and to guide their optimal use in the future of immunotherapy.

References

Safety Operating Guide

Navigating the Safe Disposal of Almurtide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Almurtide is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, a comprehensive approach based on general best practices for peptide-based compounds and chemical waste management is essential. This guide provides a step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

I. Waste Identification and Segregation

The initial and most crucial step is the accurate identification and segregation of this compound waste. All materials that have come into contact with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as chemical waste.

Table 1: this compound Waste Stream Classification and Handling

Waste TypeExamplesRecommended SegregationDisposal Container
Solid Waste Contaminated gloves, bench paper, weigh boats, empty vialsSegregate from general waste.Labeled hazardous waste bag or container.
Liquid Waste Unused solutions, instrument rinseates, supernatantsSegregate based on solvent compatibility (e.g., halogenated vs. non-halogenated). Do not mix with incompatible chemicals.Labeled, sealed, and chemically compatible hazardous waste container.
Sharps Waste Contaminated needles, syringes, pipette tips, broken glassPlace immediately into a designated sharps container.Puncture-resistant sharps container labeled as hazardous waste.

Proper segregation prevents accidental chemical reactions and ensures that each waste stream is managed according to regulatory requirements.[1][2]

II. Decontamination and Neutralization Protocols

While specific degradation data for this compound is not publicly available, a general approach for the chemical neutralization of peptide solutions can be employed to minimize potential hazards before disposal. This protocol is based on standard laboratory procedures for peptide inactivation.

Experimental Protocol: Chemical Neutralization of this compound Solutions

Objective: To hydrolyze the peptide bonds in this compound, rendering it inactive.

Materials:

  • This compound solution

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric acid (HCl) solution (e.g., 1M) for pH adjustment

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation: Perform all steps within a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.

  • Basification: While stirring the this compound solution, slowly add 1M NaOH to raise the pH to >12. This strong alkaline condition will initiate the hydrolysis of the peptide bonds.

  • Incubation: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • Neutralization: After the incubation period, slowly add 1M HCl to neutralize the solution to a pH between 6 and 8. Monitor the pH carefully using pH strips or a pH meter.

  • Disposal: The resulting neutralized solution, containing amino acid residues and salts, can now be disposed of as non-hazardous aqueous waste, in accordance with local regulations.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before implementing any neutralization protocol to ensure compliance with local and federal regulations.[1]

III. Final Disposal Procedures

The final disposal route for this compound waste depends on its form (solid, liquid, sharp) and whether it has been neutralized. All waste must be handled in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[1][3]

Table 2: this compound Waste Disposal Pathways

Waste StreamTreatmentFinal Disposal Method
Untreated Liquid Waste NoneCollection by a licensed hazardous waste disposal vendor for incineration.
Neutralized Liquid Waste Chemical HydrolysisMay be permissible for drain disposal, pending local regulations and institutional approval.
Solid Waste NoneCollection by a licensed hazardous waste disposal vendor for incineration.
Sharps Waste NoneCollection by a licensed hazardous waste or biomedical waste vendor for treatment (e.g., autoclaving) and disposal.

All hazardous waste containers must be properly labeled with the contents, accumulation start date, and associated hazards.

IV. Workflow and Decision Making

The following diagrams illustrate the recommended workflows for this compound waste management and the chemical neutralization process.

AlmurtideDisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Pathway Solid Solid Waste SegregateSolid Segregate Solids Solid->SegregateSolid Liquid Liquid Waste SegregateLiquid Segregate Liquids Liquid->SegregateLiquid Sharps Sharps Waste SegregateSharps Segregate Sharps Sharps->SegregateSharps Incineration Incineration via Vendor SegregateSolid->Incineration Neutralization Neutralization Protocol SegregateLiquid->Neutralization SharpsDisposal Sharps Waste Vendor SegregateSharps->SharpsDisposal

Caption: this compound Waste Management Workflow

NeutralizationProcess Start This compound Solution AddNaOH Add 1M NaOH to pH > 12 Start->AddNaOH Incubate Incubate for 24 hours AddNaOH->Incubate Neutralize Neutralize with 1M HCl to pH 6-8 Incubate->Neutralize Dispose Dispose as Aqueous Waste Neutralize->Dispose

Caption: Chemical Neutralization Workflow

V. Safety and Compliance

When handling this compound and its associated waste, always adhere to standard laboratory safety procedures.[4] This includes wearing appropriate PPE, working in a well-ventilated area, and having access to an emergency eyewash and shower. It is crucial to remember that in the absence of specific manufacturer guidelines, the most conservative approach to waste management should be adopted. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.[3][5]

References

Essential Safety and Handling Guidance for Almurtide

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: A specific Safety Data Sheet (SDS) for Almurtide (CAS Number: 61136-12-7), also known as nor-MDP, could not be located despite a comprehensive search of available safety and chemical databases. The information provided herein is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds and should be used as a guideline in the absence of substance-specific data. All laboratory personnel must exercise caution and adhere to institutional and national safety regulations.

This compound is a derivative of muramyl dipeptide and is investigated for its anti-inflammatory and anti-tumor properties. As the toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound with the utmost care, assuming it to be potentially hazardous.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive approach to personal protective equipment is essential to minimize exposure.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes, aerosols, and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work with solid or dissolved this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to control airborne exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If handling a powdered form, weigh the compound in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • General Use: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency and Disposal Plan

Emergency Procedures:

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper), must be considered hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.

Experimental Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate After Experiment Completion dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe spill Spill Response exposure Exposure Response

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Almurtide
Reactant of Route 2
Almurtide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.